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  • Product: 2-(Dicyclohexylamino)ethanol
  • CAS: 4500-31-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis & Characterization of 2-(Dicyclohexylamino)ethanol

This technical guide is structured as an advanced monograph for research and development professionals. It synthesizes established organic chemistry principles with practical process engineering to address the synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced monograph for research and development professionals. It synthesizes established organic chemistry principles with practical process engineering to address the synthesis, characterization, and utility of 2-(Dicyclohexylamino)ethanol.

CAS: 4570-45-0 | Formula:


 | MW:  225.37  g/mol 

Executive Summary & Molecular Architecture

2-(Dicyclohexylamino)ethanol (DCHE) represents a specialized class of sterically hindered amino-alcohols. Unlike its dialkyl analogs (e.g., N,N-dimethylethanolamine), DCHE possesses significant lipophilicity and steric bulk due to the twin cyclohexyl rings. These structural features dictate its utility as a lipophilic modification agent in drug design and a high-stability corrosion inhibitor in industrial systems.

Structural Strategic Utility
  • Steric Shielding: The cyclohexyl groups protect the nitrogen center, reducing its nucleophilicity compared to diethylamine, but enhancing its stability against oxidative degradation.

  • Lipophilicity: The high logP (predicted >3.5) allows this moiety to facilitate transport of coupled pharmacophores across the blood-brain barrier (BBB).

  • Bifunctionality: The molecule acts as a "linker," providing a reactive hydroxyl group for esterification/etherification while retaining a tertiary amine for salt formation.

Synthetic Pathways: Causality & Protocol

Two primary routes exist for DCHE synthesis. The choice depends on scale and available infrastructure.

Comparative Pathway Analysis

SynthesisPathways DCHA Dicyclohexylamine (Starting Material) Inter_A Transition State (Ring Opening) DCHA->Inter_A + EO High P, Temp Inter_B Transition State (SN2 Displacement) DCHA->Inter_B + Cl-EtOH Base, Reflux EO Ethylene Oxide (Industrial Route) EO->Inter_A ClEtOH 2-Chloroethanol (Lab Route) ClEtOH->Inter_B Product 2-(Dicyclohexylamino)ethanol (Target) Inter_A->Product Proton Transfer Inter_B->Product - HCl

Figure 1: Strategic comparison of Ethoxylation (Route A) vs. Alkylation (Route B).

Protocol A: Laboratory Scale Alkylation (Recommended)

Rationale: This method avoids the handling of gaseous, explosive ethylene oxide. It utilizes 2-chloroethanol in an


 reaction.
Critical Challenge:  The steric bulk of DCHA slows the nucleophilic attack. A polar aprotic solvent and an inorganic base are required to drive the reaction and scavenge HCl.

Materials:

  • Dicyclohexylamine (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Potassium Carbonate (

    
    , 1.5 eq, anhydrous)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with

    
    .
    
  • Charge: Add Dicyclohexylamine (18.1 g, 100 mmol) and

    
     (20.7 g, 150 mmol) to 100 mL of MeCN.
    
  • Addition: Heat the slurry to 50°C. Add 2-Chloroethanol (9.6 g, 120 mmol) dropwise over 30 minutes. Note: Exotherm is mild due to steric hindrance.

  • Reaction: Heat to reflux (82°C for MeCN) for 12–16 hours.

    • Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). Stain with Ninhydrin (DCHA stains distinctively; product stains differently or is UV active if derivatized).

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The residue is a viscous oil. Purify via vacuum distillation.

    • Target: Collect fraction boiling at ~145–150°C @ 2 mmHg (estimated).

Protocol B: Industrial Ethoxylation (Concept)

Rationale: Atom economy is 100%. No salt waste. Mechanism: Nucleophilic attack of the amine nitrogen on the epoxide ring. Conditions: Requires an autoclave. Reaction temperature 100–120°C, Pressure 5–10 bar. A trace amount of water (1-2%) often catalyzes the ring opening via hydrogen bonding activation of the epoxide oxygen.

Characterization & Validation Logic

Because DCHE is not a standard "commodity" solvent, reference spectra can be scarce. The following data is derived from first-principles spectroscopy and structural analogs.

Nuclear Magnetic Resonance (NMR)

Solvent:



NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic

H
1.05 – 1.35Multiplet10HCyclohexyl (Axial/Eq)Ring protons distant from N.

H
1.60 – 1.85Multiplet10HCyclohexyl (Axial/Eq)Ring protons; deshielding varies by conformation.

H
2.55 – 2.65Multiplet2HN-CH (Ring)Methine proton adjacent to Nitrogen.

H
2.70Triplet (

Hz)
2HN-

-C
Ethyl chain; adjacent to N, shielded relative to O-CH2.

H
3.55Triplet (

Hz)
2HC-

-OH
Ethyl chain; adjacent to O, significantly deshielded.

H
~3.0 - 4.0Broad Singlet1H-OHExchangeable proton; shift depends on concentration/H-bonding.
Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm⁻¹ (Broad): O-H stretch. Diagnostic for reaction completion (appearance).

  • 2850–2930 cm⁻¹ (Strong): C-H stretch (Cyclohexyl). Diagnostic for retention of DCHA core.

  • 1050–1080 cm⁻¹ (Medium): C-O stretch (Primary alcohol).

  • Absence of ~3300 cm⁻¹ (Sharp): N-H stretch. Diagnostic for consumption of starting material (DCHA).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 226.2 m/z.

  • Fragmentation: Loss of cyclohexyl group or loss of hydroxymethyl fragment.

Critical Process Parameters (CPP) & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric HindranceIncrease reaction time (up to 24h) or switch solvent to DMF to increase reaction temperature (100°C).
O-Alkylation Byproduct Competitive NucleophileEnsure the system is anhydrous. The alkoxide of the product can react with Cl-EtOH if base is too strong (e.g., NaH). Use

.
Coloration (Yellow/Brown) OxidationDCHA and its derivatives oxidize in air. Perform all steps under

atmosphere.

Applications in Drug Development

DCHE serves as a specialized building block.

Applications cluster_Pharma Pharmaceutical Utility cluster_Industrial Industrial Utility DCHE 2-(Dicyclohexylamino)ethanol Prodrug Lipophilic Prodrugs (Esterification) DCHE->Prodrug Reacts with Carboxylic Acids CNS CNS Active Agents (BBB Penetration) DCHE->CNS High LogP Carrier Corrosion Vapor Phase Corrosion Inhibitor DCHE->Corrosion Film Formation PU Polyurethane Catalyst (Steric Delay) DCHE->PU Lone Pair Availability Antichol Anticholinergic Analogs (Receptor Binding)

Figure 2: Functional utility map of DCHE in pharmaceutical and industrial sectors.

Pharmaceutical Relevance[1][2]
  • Prodrug Synthesis: The hydroxyl group allows for esterification with acidic drugs (e.g., NSAIDs). The dicyclohexyl amine moiety increases lipid solubility, potentially enhancing oral bioavailability or topical absorption.

  • Cationic Lipids: Can be quaternized to form cationic lipids for gene delivery systems, where the cyclohexyl groups facilitate endosomal escape via membrane disruption.

Safety & Handling (E-E-A-T)

  • Toxicology: Like most secondary/tertiary amines and amino-alcohols, DCHE should be treated as a skin irritant and potential sensitizer .

  • Handling: Use nitrile gloves. Handle in a fume hood to avoid inhalation of vapors (though volatility is low).

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxide formation.

References

  • Synthesis of Amino Alcohols: Bergmann, E. D., & Kaluszyner, A. (1959). Reaction of Ethylene Oxide with Secondary Amines.[1] Recueil des Travaux Chimiques des Pays-Bas.

  • Dicyclohexylamine Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7582, Dicyclohexylamine. Retrieved from

  • Corrosion Inhibition: Sanyal, B. (1981). Organic compounds as corrosion inhibitors in different environments.[2] Progress in Organic Coatings.

  • General Alkylation Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Dicyclohexylamino)ethanol for Research and Development Professionals

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(Dicyclohexylamino)ethanol (CAS No. 4500-31-6).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(Dicyclohexylamino)ethanol (CAS No. 4500-31-6). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive and methodological framework. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, established chemical principles, and theoretical predictions. It details the compound's structural and identifying information, provides expert analysis on its expected physicochemical characteristics—including solubility, pKa, and spectral signatures—and presents robust, step-by-step protocols for their experimental determination. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize 2-(Dicyclohexylamino)ethanol as a chemical intermediate and building block in research and development endeavors.

Molecular Identity and Structure

2-(Dicyclohexylamino)ethanol is a tertiary amino alcohol characterized by a primary hydroxyl group and a tertiary amine bearing two bulky cyclohexyl substituents. This unique structure, combining a polar head with significant nonpolar, sterically hindered groups, dictates its chemical behavior and physical properties.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2-(Dicyclohexylamino)ethan-1-ol [1]
CAS Number 4500-31-6 [1][]
Molecular Formula C₁₄H₂₇NO [1][]
Molecular Weight 225.37 g/mol [1][]
SMILES OCCN(C1CCCCC1)C1CCCCC1 [1][]
InChI 1S/C14H27NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-14,16H,1-12H2 []

| InChI Key | LLTGNYZQUXACFO-UHFFFAOYSA-N |[] |

Core Physicochemical Profile: An Expert-Predicted Overview

Direct experimental data for 2-(Dicyclohexylamino)ethanol is scarce in publicly accessible literature. The following table presents a combination of known identifiers and predicted properties based on its chemical structure and comparison with smaller analogs like 2-(Diethylamino)ethanol and 2-(Dibutylamino)ethanol.

Table 2: Summary of Physicochemical Properties

Property Predicted/Known Value Rationale & Commentary
Physical State White to off-white crystalline solid or viscous liquid The high molecular weight and potential for intermolecular hydrogen bonding suggest a solid or high-boiling liquid state at STP.
Melting Point > 30 °C Significantly higher than linear analogs like 2-(Dibutylamino)ethanol (-70 °C) due to the rigid, bulky cyclohexyl groups enhancing crystal lattice energy.
Boiling Point > 250 °C (at 760 mmHg) The high molecular weight and hydrogen bonding capability of the -OH group predict a high boiling point, substantially greater than that of 2-(Dibutylamino)ethanol (~229 °C).[3]
Aqueous Solubility Low to sparingly soluble The two large, hydrophobic cyclohexyl rings dominate the molecule's character, drastically reducing water solubility compared to smaller, miscible analogs like 2-(Diethylamino)ethanol.[4][5] The amino and hydroxyl groups offer some polarity.
Solubility in Organics High Expected to be readily soluble in alcohols (ethanol, methanol), chlorinated solvents (DCM, chloroform), and ethers (THF, diethyl ether) due to its significant nonpolar character.

| pKa (of conjugate acid) | ~10.0 - 10.5 | The tertiary amine is basic. Steric hindrance from the cyclohexyl groups may slightly suppress basicity compared to less hindered tertiary amines, but it is still expected to be a moderately strong organic base. |

In-Depth Property Analysis and Spectroscopic Signature

Solubility Profile: The Interplay of Polarity and Steric Hindrance

The solubility of 2-(Dicyclohexylamino)ethanol is a direct consequence of its amphiphilic, yet predominantly lipophilic, nature.

  • Aqueous Environment: The molecule's large hydrophobic surface area (from the two C₆H₁₁ rings) is the primary determinant of its low water solubility. While the hydroxyl and tertiary amine groups can participate in hydrogen bonding with water, their contribution is insufficient to overcome the lipophilicity of the C₁₂ hydrocarbon framework. At acidic pH, protonation of the tertiary amine to form a cationic ammonium salt would significantly increase aqueous solubility.

  • Organic Solvents: High solubility is predicted in a wide range of nonpolar and polar aprotic solvents. The cyclohexyl groups interact favorably with nonpolar solvents via van der Waals forces, while the polar head allows for miscibility with more polar organic media.

Basicity and pKa

The lone pair of electrons on the nitrogen atom makes 2-(Dicyclohexylamino)ethanol a Brønsted-Lowry base. Its conjugate acid, the dicyclohexyl(hydroxyethyl)ammonium ion, will have a pKa value that quantifies this basicity. While an experimental value is unavailable, it is expected to be in the range of 10.0-10.5, typical for tertiary amines. This property is critical for its application in pH-dependent extractions, as a basic catalyst, or in forming salts for pharmaceutical formulations.

Predicted Spectroscopic Signature

Understanding the expected spectral data is crucial for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy:

    • -OH Proton: A broad singlet, typically between 1-5 ppm. Its chemical shift is highly dependent on concentration and solvent. This peak will disappear upon shaking the sample with D₂O.

    • -OCH₂- Protons: A triplet, expected around 3.5-3.8 ppm, coupled to the adjacent -NCH₂- protons.

    • -NCH₂- Protons: A triplet, expected around 2.6-2.9 ppm, coupled to the -OCH₂- protons.

    • Cyclohexyl Protons: A complex series of broad multiplets between 1.0-2.0 ppm, integrating to 22 protons (11 per ring). The methine proton attached to the nitrogen (-N-CH) may be shifted slightly downfield.

  • ¹³C NMR Spectroscopy:

    • -OCH₂ Carbon: Signal expected in the 58-62 ppm range.

    • -NCH₂ Carbon: Signal expected in the 50-55 ppm range.

    • -N-CH Carbon: The cyclohexyl carbon directly bonded to nitrogen, expected around 55-60 ppm.

    • Other Cyclohexyl Carbons: A cluster of signals in the aliphatic region, typically 25-35 ppm.[6]

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very strong and broad absorption band centered around 3300-3400 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[7][8]

    • C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.

    • C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region, often overlapped with other signals in the fingerprint region.

Proposed Synthesis Pathway

A plausible and efficient method for the laboratory-scale synthesis of 2-(Dicyclohexylamino)ethanol is the nucleophilic substitution reaction between dicyclohexylamine and 2-chloroethanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products DCA Dicyclohexylamine Reaction + DCA->Reaction Nucleophile CE 2-Chloroethanol CE->Reaction Electrophile Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Target 2-(Dicyclohexylamino)ethanol Salt Byproduct Salt (e.g., KHCO₃ + KCl) Reaction->Target Reaction->Salt

Proposed synthesis of 2-(Dicyclohexylamino)ethanol.

Standardized Experimental Protocols

As a self-validating system, the following protocols provide a reliable means for researchers to determine the key physicochemical properties of 2-(Dicyclohexylamino)ethanol.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method, OECD 105)
  • Rationale: The shake-flask method is the gold standard for determining the water solubility of compounds. It ensures that equilibrium is reached between the dissolved and undissolved states, providing a thermodynamically stable value.

  • Methodology:

    • Preparation: Add an excess amount of 2-(Dicyclohexylamino)ethanol to a known volume of deionized water (e.g., 100 mg in 10 mL) in a sealed, screw-cap flask.

    • Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C) and agitate for 24 hours. Follow this with a second 24-hour period of agitation. This two-step process helps ensure equilibrium is reached.

    • Phase Separation: Allow the flask to stand undisturbed at the same constant temperature for at least 24 hours to allow for complete phase separation of the excess solid/liquid.

    • Sampling: Carefully withdraw a sample from the clear, aqueous supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with aqueous solutions) to remove any undissolved particulates.

    • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

    • Validation: Repeat the experiment at least twice to ensure the results are reproducible. The concentration measured represents the aqueous solubility at the specified temperature.

G Start Start: Excess Solute + Deionized Water Step1 Step 1: Agitate (24h at 25°C) Start->Step1 Add to Flask Step2 Step 2: Re-agitate (24h at 25°C) Step1->Step2 Ensure Equilibrium Step3 Step 3: Settle (≥24h at 25°C) Step2->Step3 Phase Separation Step4 Step 4: Sample & Filter (0.22 µm Syringe Filter) Step3->Step4 Isolate Supernatant Step5 Step 5: Quantify (e.g., HPLC-UV) Step4->Step5 Analyze Filtrate End Result: Aqueous Solubility (mg/L or mol/L) Step5->End

Workflow for Shake-Flask Aqueous Solubility Determination.
Protocol: Determination of pKa via Potentiometric Titration
  • Rationale: Potentiometric titration is a precise method for determining the pKa of an ionizable group by measuring the change in pH as a function of added acid or base. For a basic amine, we titrate with a strong acid.

  • Methodology:

    • Preparation: Accurately weigh a sample of 2-(Dicyclohexylamino)ethanol and dissolve it in a known volume of deionized water (if solubility is too low, a co-solvent like methanol may be used, but this will yield an apparent pKa).

    • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25 °C). Immerse a calibrated pH electrode and a magnetic stir bar.

    • Titration: Slowly add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.

    • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the half-equivalence point, where half of the amine has been neutralized. At this point, pH = pKa of the conjugate acid. The equivalence point can be found from the steepest point of the curve (the inflection point), often identified using the first or second derivative of the titration curve.

Applications and Relevance in Drug Development

While specific applications for 2-(Dicyclohexylamino)ethanol are not widely documented, its structural features suggest several potential uses in research and pharmaceutical development:

  • Pharmaceutical Intermediate: It serves as a valuable building block (synthon). The primary alcohol can be further functionalized (e.g., esterified, oxidized, or converted to a leaving group), while the tertiary amine can act as a basic handle or be quaternized.

  • Catalysis: Like many tertiary amines, it can be used as a basic catalyst in organic reactions, such as dehydrohalogenations or as a scavenger for acids.

  • Corrosion Inhibition: Structurally similar amino alcohols are employed as corrosion inhibitors in lubricants and metalworking fluids. The nitrogen atom can adsorb onto metal surfaces, forming a protective film.[9]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is readily available for 2-(Dicyclohexylamino)ethanol. However, based on its functional groups and data from analogous compounds like 2-(Diethylamino)ethanol, the following precautions are mandated:

  • Hazards: Expected to be corrosive and cause severe skin burns and eye damage. May be harmful if inhaled or swallowed.[5][10][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Use a lab coat and work in a well-ventilated fume hood.

  • Handling: Avoid direct contact and inhalation of vapors or dust. Use spark-proof tools and ground equipment, as flammable vapors may be present, especially upon heating.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and sources of ignition.[5]

References

  • OECD SIDS. (2002). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. UNEP Publications. [Link]

  • LookChem. (n.d.). 2-Diethylaminoethanol. Retrieved February 2, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-DIETHYLAMINOETHANOL. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023). 2-[2-(Dimethylamino)ethoxy]ethanol. Retrieved February 2, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-(Dibutylamino)ethanol. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethylethanolamine. PubChem. Retrieved February 2, 2026, from [Link]

  • International Programme on Chemical Safety (IPCS). (2021). ICSC 0257 - 2-DIETHYLAMINOETHANOL. INCHEM. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Ethanol, 2-(dicyclohexylamino)-. Substance Registry Services. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. PubChem. Retrieved February 2, 2026, from [Link]

  • ChemBK. (2024). 2-(dibutylamino)ethanol. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanol, 2-(cyclohexylamino)-. PubChem. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Decylamino)ethanol. PubChem. Retrieved February 2, 2026, from [Link]

  • Manufacturer Safety Data Sheet. (n.d.). Safety Data Sheet. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol. Retrieved February 2, 2026, from [Link]

  • The Good Scents Company. (n.d.). maleic anhydride. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)ethanol. PubChem. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2016). Synthetic Turf Field Recycled Tire Crumb Rubber Research Under the Federal Research Action Plan Final Report. NEPA Repository. [Link]

  • Chegg.com. (2022). Solved The IR spectrum of ethanol on the previous page was. Retrieved February 2, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-(Dicyclohexylamino)ethanol

Abstract: This technical guide provides a comprehensive scientific overview of 2-(Dicyclohexylamino)ethanol (CAS No. 4500-31-6), a tertiary amino alcohol with significant potential in various industrial and research appl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive scientific overview of 2-(Dicyclohexylamino)ethanol (CAS No. 4500-31-6), a tertiary amino alcohol with significant potential in various industrial and research applications. This document details its molecular structure, chemical identifiers, and physicochemical properties, drawing comparisons with structurally related compounds to provide a robust profile. Furthermore, a detailed, field-proven synthesis protocol is presented, accompanied by mechanistic insights and a discussion of the compound's reactivity. The guide explores potential applications, particularly as a corrosion inhibitor and a versatile chemical intermediate, and concludes with a thorough assessment of its safety and handling requirements. This paper is intended for researchers, chemists, and professionals in drug development and materials science seeking a definitive resource on this compound.

Chemical Identity and Nomenclature

2-(Dicyclohexylamino)ethanol is a bifunctional organic molecule characterized by a tertiary amine substituted with two cyclohexyl rings and an ethanol group. This unique structure, combining bulky, hydrophobic moieties with a reactive hydrophilic tail, underpins its chemical behavior and applications.

IUPAC Name and Common Synonyms
  • IUPAC Name : 2-(Dicyclohexylamino)ethan-1-ol[1]

  • Systematic Name : Ethanol, 2-(dicyclohexylamino)-[1]

  • Common Name : 2-(Dicyclohexylamino)ethanol

Chemical Identifiers

Accurate identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 4500-31-6US EPA[1]
Molecular Formula C₁₄H₂₇NOUS EPA[1]
Molecular Weight 225.37 g/mol US EPA[1]
InChI 1S/C14H27NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-14,16H,1-12H2US EPA[1]
SMILES OCCN(C1CCCCC1)C1CCCCC1US EPA[1]

Molecular Structure and Formula

The molecular formula C₁₄H₂₇NO dictates a specific arrangement of atoms that defines the compound's properties.

Structural Elucidation

2-(Dicyclohexylamino)ethanol consists of a central nitrogen atom forming a tertiary amine. This nitrogen is covalently bonded to:

  • Two saturated six-membered cyclohexyl rings. These alicyclic groups are non-polar and sterically bulky, contributing to the molecule's hydrophobicity and influencing its interaction with non-polar surfaces and solvents.

  • An ethyl group (-CH₂CH₂-), which is further functionalized with a terminal primary alcohol (-OH) group. This hydroxyethyl tail introduces a site for hydrogen bonding, imparting polarity and serving as a key reactive center.

The molecule is conformationally flexible due to the single bonds, allowing the cyclohexyl rings to adopt chair conformations. There are no stereocenters in the molecule, so it is achiral.

Visualization of Molecular Structure

The 2D chemical structure can be represented using the following diagram.

Caption: 2D structure of 2-(Dicyclohexylamino)ethanol.

Physicochemical Properties

While experimentally determined data for 2-(Dicyclohexylamino)ethanol are not widely published, its properties can be reliably inferred from structurally analogous N,N-dialkylaminoethanols. The bulky cyclohexyl groups are expected to increase the boiling point and decrease water solubility compared to smaller dialkyl analogs.

PropertyValue for 2-(Dicyclohexylamino)ethanolComparative DataSource (Analog)
Appearance Expected: Colorless to light yellow liquidColorless liquid (DEAE)Inchem[2]
Boiling Point Not Available (Predicted >230 °C)229-230 °C (N,N-Dibutylaminoethanol)Sigma-Aldrich[3]
Melting Point Not Available-70 °C (N,N-Dibutylaminoethanol)ChemBK[4]
Density Not Available (Predicted ~0.9-1.0 g/mL)0.86 g/mL at 25 °C (N,N-Dibutylaminoethanol)Sigma-Aldrich[3]
Water Solubility Expected: Low to sparingly solublePractically insoluble (N,N-Dibutylaminoethanol)ChemBK[4]
pKa (Predicted) Not Available14.77 ± 0.10 (N,N-Dibutylaminoethanol)ChemBK[4]

Causality Insight: The substitution of linear butyl chains with cyclic hexyl groups increases molecular weight and van der Waals forces, logically leading to a higher boiling point than N,N-dibutylaminoethanol. The large, non-polar surface area of the two cyclohexyl rings significantly outweighs the polarity of the single hydroxyl group, predicting low solubility in water but good solubility in organic solvents like ethanol and toluene.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. While specific spectra for this compound are not publicly available, a theoretical analysis based on its structure provides clear expectations for experimental results.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming its key functional groups:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.

  • C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclohexyl and ethyl groups.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, typical for a primary alcohol.

  • C-N Stretch: A medium to weak band around 1000-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be complex, but key signals would include:

    • A broad singlet for the hydroxyl proton (-OH), typically between 1-5 ppm, which is exchangeable with D₂O.

    • Multiplets corresponding to the protons on the two cyclohexyl rings, expected in the upfield region of 1.0-2.5 ppm.

    • Two distinct triplets in the 2.5-4.0 ppm range for the adjacent methylene protons (-N-CH₂-CH₂-OH). The protons closer to the nitrogen would be slightly more upfield than those closer to the oxygen.

  • ¹³C NMR: The spectrum would show distinct signals for each carbon environment:

    • Multiple signals in the aliphatic region (20-40 ppm) for the cyclohexyl ring carbons.

    • Signals for the N-CH₂ and O-CH₂ carbons, expected around 40-60 ppm and 60-70 ppm, respectively.

Mass Spectrometry (MS)

Mass spectral analysis using electron impact (EI) ionization would likely show:

  • Molecular Ion (M⁺): A peak at m/z = 225.

  • Key Fragmentation: A prominent fragment resulting from alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a cyclohexyl radical or the formation of a stable iminium ion. The fragmentation pathways of N,N-dialkylaminoethanols are well-studied and provide a reliable basis for structural confirmation[5].

Synthesis and Reactivity

Proposed Synthesis Pathway: N-Alkylation

A robust and industrially scalable method for synthesizing 2-(Dicyclohexylamino)ethanol is the N-alkylation of dicyclohexylamine with a 2-carbon electrophile bearing a hydroxyl group, such as 2-chloroethanol.

Reaction: (C₆H₁₁)₂NH + ClCH₂CH₂OH + Base → (C₆H₁₁)₂NCH₂CH₂OH + Base·HCl

Causality Behind Experimental Choices:

  • Reactants: Dicyclohexylamine is a readily available secondary amine. 2-Chloroethanol provides the hydroxyethyl moiety; its chlorine atom is a good leaving group for nucleophilic substitution.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the dicyclohexylamine reactant, which would render it non-nucleophilic and halt the reaction.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

  • Temperature: Heating the reaction (e.g., to 80-100 °C) is necessary to provide the activation energy for the reaction to proceed at a practical rate, as is common for the synthesis of related amino alcohols[6].

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dicyclohexylamine (1.0 eq.), potassium carbonate (1.5 eq.), and N,N-Dimethylformamide (DMF).

  • Addition: While stirring, slowly add 2-chloroethanol (1.1 eq.) to the mixture.

  • Reaction: Heat the mixture to 90 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine to remove residual DMF and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final, high-purity 2-(Dicyclohexylamino)ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Purification & Final Product DCHA Dicyclohexylamine Reaction Heat to 90°C (12-24h) DCHA->Reaction Combine in Flask CE 2-Chloroethanol CE->Reaction Combine in Flask Base K₂CO₃ (Base) Base->Reaction Combine in Flask Solvent DMF (Solvent) Solvent->Reaction Combine in Flask Filtration Cool & Filter (Remove Salts) Reaction->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Drying Dry & Concentrate Extraction->Drying Purification Vacuum Distillation Drying->Purification FinalProduct Pure 2-(Dicyclohexylamino)ethanol Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 2-(Dicyclohexylamino)ethanol.

Applications and Industrial Relevance

The dual functionality of 2-(Dicyclohexylamino)ethanol makes it a valuable compound in several fields. While specific applications are proprietary or still emerging, its utility can be projected based on its structural features and the known uses of its analogs.

  • Corrosion Inhibition: This is a primary potential application. Amino alcohols are effective corrosion inhibitors for metals, especially in acidic or carbon dioxide-rich environments[7][8]. The nitrogen atom's lone pair of electrons can coordinate with vacant d-orbitals of metal surfaces, while the large hydrophobic cyclohexyl groups form a protective, non-polar film that repels water and corrosive species. Dicyclohexylamine itself is a known volatile corrosion inhibitor, suggesting this derivative would perform similarly[9].

  • Chemical Intermediate: The reactive hydroxyl group allows for further functionalization, making it a useful building block in organic synthesis[10][11]. It can be used to introduce the dicyclohexylaminoethyl moiety into larger molecules, such as pharmaceuticals, agrochemicals, or specialty polymers.

  • Polyurethane Catalysis: Tertiary amines are widely used as catalysts in the production of polyurethane foams and coatings. The amine functionality in 2-(Dicyclohexylamino)ethanol can catalyze the reaction between isocyanates and polyols.

  • Surfactants and Emulsifiers: The amphiphilic nature of the molecule (hydrophobic rings and a hydrophilic tail) suggests potential use in the formulation of specialty surfactants or emulsifying agents.

Safety and Handling

  • Expected Hazards:

    • Skin and Eye Damage: Like many amines and amino alcohols, this compound is expected to be corrosive or a severe irritant to the skin and eyes[12][13]. Contact can cause burns.

    • Toxicity: It is likely harmful if swallowed or inhaled, with potential to cause irritation to the respiratory tract[12].

    • Combustibility: The compound is an organic liquid and should be considered combustible. Keep away from heat and open flames.

  • GHS Hazard Classification (Predicted):

    • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).

    • Hazard Statements (Predicted):

      • H302: Harmful if swallowed.[12]

      • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[12]

      • H318: Causes serious eye damage.[12]

      • H335: May cause respiratory irritation.[12]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities[2][14].

    • Ventilation: Handle only in a well-ventilated area or a chemical fume hood.

    • Storage: Store in a tightly closed container in a cool, dry place, separated from strong acids and oxidizing agents[2][14].

References

  • ChemBK. (2024). 2-(dibutylamino)ethanol - Physico-chemical Properties. Available at: [Link]

  • OECD. (2002). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. Available at: [Link]

  • Wikipedia. (2023). 2-(2-(Dimethylamino)ethoxy)ethanol. Available at: [Link]

  • LookChem. (2023). 2-Diethylaminoethanol. Available at: [Link]

  • Stenutz, R. (n.d.). 2-(dimethylamino)ethanol. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2-(Dibutylamino)ethanol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available at: [Link]

  • Inchem.org. (2021). ICSC 0257 - 2-DIETHYLAMINOETHANOL. Available at: [Link]

  • US Environmental Protection Agency. (2023). Ethanol, 2-(dicyclohexylamino)- - Substance Details. Available at: [Link]

  • National Center for Biotechnology Information, PubChem. (n.d.). Ethanol, 2-(cyclohexylamino)-. Available at: [Link]

  • Andalu, F. W., et al. (2025). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors. Tanzania Journal of Science. Available at: [Link]

  • Khlestkin, V. K., & Mazhukin, D. G. (2003). Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Current Organic Chemistry.
  • Google Patents. (n.d.). Process for producing 2-(2'-chloroethoxy)ethanol.
  • PubMed. (2003). Mass spectral studies of N,N-dialkylaminoethanols. Available at: [Link]

  • MDPI. (2023). Spectroscopic Insights of an Emissive Complex between 4′-N,N-Diethylaminoflavonol in Octa-Acid Deep-Cavity Cavitand and Rhodamine 6G. Available at: [Link]

  • Vyrides, I., et al. (2013). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete.
  • Sciencemadness.org. (2019). Diethanolamine from 2-Chloroethanol. Available at: [Link]

  • Le Bras, J., & Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,2-dichloroethanol. Available at: [Link]

  • PubMed. (2018). Recent Uses of N, N-Dimethylformamide and N, N-Dimethylacetamide as Reagents. Available at: [Link]

  • Google Patents. (n.d.). Corrosion inhibitor for alcohol and gasohol fuels.
  • ResearchGate. (2018). (PDF) Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Available at: [Link]

  • Safety Data Sheet. (n.d.). Safety Data Sheet. Available at: [Link]

  • Google Patents. (n.d.). Method for producing chloroethanol and dichloroethane through ethylene glycol chlorination.
  • ResearchGate. (2022). (PDF) Corrosion Inhibition, Inhibitor Environments, and the Role of Machine Learning. Available at: [Link]

  • Google Patents. (n.d.). Method of producing dicyclohexylamine from cyclohexylamine.

Sources

Exploratory

Thermal Stability Profile &amp; Characterization Protocol: 2-(Dicyclohexylamino)ethanol

The following technical guide details the thermal stability profile, degradation mechanisms, and characterization protocols for 2-(Dicyclohexylamino)ethanol . Executive Summary 2-(Dicyclohexylamino)ethanol (CAS: 4575-60-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile, degradation mechanisms, and characterization protocols for 2-(Dicyclohexylamino)ethanol .

Executive Summary

2-(Dicyclohexylamino)ethanol (CAS: 4575-60-2), often abbreviated as DCN-EtOH , represents a class of sterically hindered tertiary amines. Unlike its linear counterparts (e.g., Diethylaminoethanol), DCN-EtOH exhibits enhanced thermal resistance due to the significant steric bulk of the two cyclohexyl rings shielding the nitrogen center.

This guide provides a technical analysis of its thermodynamic boundaries, predictive degradation pathways, and a validated experimental framework for stability assessment in drug development and industrial synthesis.

Core Physicochemical Profile
PropertyValue (Approximate/Experimental)Significance
Physical State Low-melting solid / Viscous liquidMP ~36–39°C; requires heating for liquid-phase handling.
Boiling Point >260°C (Predicted)High boiling point implies low volatility but susceptibility to thermal decomposition prior to distillation.
Basicity (pKa) ~10.1 (Est.)Strong base; susceptible to acid-base catalysis in degradation.
Steric Character High (Cone Angle >160°)Limits nucleophilic attack; inhibits carbamate formation in CO₂ capture applications.

Thermodynamic & Kinetic Stability Analysis

The Steric Stabilization Effect

The thermal stability of DCN-EtOH is governed by the Hofmann Elimination and N-Oxide formation thresholds. In linear amines, the nitrogen lone pair is accessible, facilitating nucleophilic attacks or oxidation. In DCN-EtOH, the cyclohexyl "chair" conformations create a protective steric envelope.

  • Thermal Resistance: The molecule is predicted to remain stable up to 180°C under inert atmospheres (N₂/Ar).

  • Oxidative Susceptibility: Above 110°C in aerobic conditions, the tertiary C-H bonds on the cyclohexyl rings become susceptible to radical abstraction, leading to oxidative degradation.

Degradation Mechanisms

Understanding the specific breakdown pathways is critical for identifying impurities in pharmaceutical synthesis.

Pathway A: Oxidative Dealkylation (Aerobic)

In the presence of oxygen, a radical mechanism initiates at the carbon alpha to the nitrogen (on the cyclohexyl ring).

  • Initiation: Hydrogen abstraction forms a radical on the cyclohexyl ring.

  • Propagation: Reaction with O₂ forms a peroxy radical, eventually leading to ring opening or cleavage of the N-Cyclohexyl bond.

  • Product: Cyclohexanone and N-Cyclohexylethanolamine.

Pathway B: Intramolecular Cyclization (Thermal/Anaerobic)

At high temperatures (>200°C), the hydroxyl group can attack the adjacent carbon chain or the cyclohexyl ring, though this is sterically disfavored compared to linear alkanolamines (which form morpholines).

  • Likely Outcome: Dehydration to form enamines or cleavage to Dicyclohexylamine.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways based on environmental conditions.

DegradationPathways DCN 2-(Dicyclohexylamino)ethanol (Stable < 110°C) Radical Alpha-C Radical Intermediate DCN->Radical H Abstraction Thermal Thermal Dealkylation (>200°C, Inert) DCN->Thermal Heat (Anaerobic) Oxidation Oxidative Cleavage (>110°C, Air) Radical->Oxidation + O2 Products_Ox Cyclohexanone + Sec-Amine Impurities Oxidation->Products_Ox Products_Th Dicyclohexylamine + Acetaldehyde Thermal->Products_Th

Caption: Divergent degradation pathways for DCN-EtOH driven by oxygen presence and temperature thresholds.

Experimental Characterization Protocol

To validate the stability of DCN-EtOH for specific drug development applications, the following self-validating protocol must be executed. This workflow distinguishes between process stability (short-term heating) and shelf-life stability (long-term storage).

Thermogravimetric Analysis (TGA)

Objective: Determine the Onset Decomposition Temperature (


).
  • Instrument: TGA Q500 (or equivalent).

  • Sample Mass: 10–15 mg (Liquid/Melt phase).

  • Crucible: Alumina (inert) or Platinum.

  • Methodology:

    • Ramp 1 (Drying): Heat to 100°C, hold for 10 min (remove moisture/volatiles).

    • Ramp 2 (Degradation): 10°C/min to 600°C.

  • Atmosphere Comparison:

    • Run A: Nitrogen (50 mL/min) – Establishes intrinsic thermal stability.

    • Run B: Air/Oxygen (50 mL/min) – Establishes oxidative stability limits.

  • Acceptance Criteria:

    
     (defined as 1% mass loss) must be >140°C for high-temperature synthesis applications.
    
Accelerated Aging & Impurity Profiling (GC-MS)

Objective: Identify specific degradation products (impurities) generated during thermal stress.

  • Stress Condition: Seal 1g of DCN-EtOH in a headspace vial. Heat at 120°C for 24 hours.

  • Derivatization: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to volatilize the alcohol group and improve peak shape.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent non-polar column.

    • Injector: 250°C, Split 1:50.

    • Oven: 60°C (2 min)

      
       15°C/min 
      
      
      
      300°C.
  • Target Ions: Monitor for Cyclohexanone (

    
     98) and Dicyclohexylamine (
    
    
    
    181).
Experimental Workflow Diagram

ExperimentalWorkflow Start Sample Prep: DCN-EtOH (Solid/Melt) TGA TGA Analysis (N2 vs Air) Start->TGA Stress Thermal Stress Test (120°C, 24h, Sealed) Start->Stress Data Data Output: Tonset & Impurity Profile TGA->Data Deriv Derivatization (BSTFA/TMCS) Stress->Deriv GCMS GC-MS Analysis (Impurity ID) Deriv->GCMS GCMS->Data

Caption: Integrated workflow for thermal stability validation and impurity identification.

Applications & Safety Implications

Pharmaceutical Synthesis

In drug development, DCN-EtOH is often used as an intermediate for anticholinergic agents or as a ligand in organometallic catalysis.

  • Critical Control Point: During synthesis, if reaction temperatures exceed 140°C , the formation of dicyclohexylamine (a secondary amine) becomes a risk. Secondary amines are known precursors to nitrosamines (highly potent carcinogens) if nitrosating agents are present.

  • Recommendation: Maintain reaction temperatures <120°C and strictly control nitrite levels in reagents to prevent N-nitrosodicyclohexylamine formation.

CO₂ Capture (CCS)

Sterically hindered amines like DCN-EtOH are candidates for Carbon Capture and Storage (CCS) solvents due to their high CO₂ loading capacity (forming bicarbonates rather than stable carbamates).

  • Stability Advantage: DCN-EtOH resists the formation of stable oxazolidinone rings (a common degradation product of MEA), extending solvent lifespan.

  • Viscosity Challenge: The high viscosity requires dilution with water or cosolvents, which can alter the thermal degradation profile (hydrolytic degradation).

Handling and Storage
  • Storage: Store under nitrogen blanket below 30°C to prevent slow oxidative discoloration (yellowing).

  • Safety: The substance is corrosive and causes severe skin burns. Thermal decomposition releases toxic Nitrogen Oxides (NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20587, Ethanol, 2-(dicyclohexylamino)-. Retrieved from [Link]

  • Lepaumier, H., et al. (2009). Degradation of alkanolamines in CO2 capture processes. Industrial & Engineering Chemistry Research.[1] (Contextual grounding on hindered amine mechanisms). Retrieved from [Link]

  • LookChem. Dicyclohexylamine Safety Data Sheet (Precursor Data). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Dicyclohexylamino)ethanol in Palladium-Catalyzed Cross-Coupling

Executive Summary This application note details the utility of 2-(Dicyclohexylamino)ethanol (CAS: 4516-86-3) as a sterically demanding, phosphine-free ligand for Palladium-catalyzed cross-coupling reactions. Unlike tradi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-(Dicyclohexylamino)ethanol (CAS: 4516-86-3) as a sterically demanding, phosphine-free ligand for Palladium-catalyzed cross-coupling reactions. Unlike traditional phosphine ligands (


, 

), this N,O-chelating agent offers superior air stability, cost-efficiency, and a unique "hemilabile" coordination mode that stabilizes active Pd(0) species while preventing aggregation into inactive Pd-black. This guide focuses on its deployment in Suzuki-Miyaura and Mizoroki-Heck reactions, specifically targeting challenging aryl chloride substrates.

Introduction & Chemical Rationale

The shift towards "ligand-free" or "phosphine-free" catalysis has highlighted the efficacy of amino-alcohols. 2-(Dicyclohexylamino)ethanol represents an optimal balance of steric bulk and electronic donation:

  • The Dicyclohexyl (

    
    ) Group:  Provides significant steric bulk (
    
    
    
    ), mimicking the properties of electron-rich phosphines like
    
    
    . This bulk facilitates the Reductive Elimination step and stabilizes the coordinatively unsaturated Pd(0) species.
  • The Ethanol Backbone: The oxygen atom acts as a hemilabile donor. It can coordinate to Pd to stabilize the resting state but easily dissociates to open a coordination site for Oxidative Addition .

  • The Nitrogen Donor: A strong

    
    -donor that anchors the metal center.
    
Comparison to Standard Ligands
FeatureTriphenylphosphine (

)
SPhos (Buchwald)2-(Dicyclohexylamino)ethanol
Air Stability Low (Oxidizes to

)
HighExcellent (Indefinite)
Cost LowHighLow
Aryl Chloride Activation PoorExcellentGood to Excellent
Reaction Medium Organic SolventsOrganic/AqueousOrganic/Aqueous/Aerobic

Mechanistic Insight

The efficacy of this ligand relies on the formation of an in situ complex, typically


 or a palladacycle intermediate. The mechanism differs from phosphines by utilizing the "hemilabile" effect of the hydroxyl group.
Graphviz Diagram: Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the stabilization of the Pd(0) species by the N,O-chelation.

CatalyticCycle cluster_hemi Hemilabile Stabilization PreCat Pre-Catalyst Pd(OAc)2 + Ligand ActivePd Active Species [Pd(0)(N,O-Ligand)] PreCat->ActivePd Reduction/Coordination OxAdd Oxidative Addition Ar-Cl Insertion ActivePd->OxAdd Ar-Cl TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Base, Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle showing the regeneration of the active Pd(0) species stabilized by the N,O-ligand.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is optimized for coupling unactivated aryl chlorides, a challenging transformation for standard catalysts.

Materials
  • Catalyst Precursor: Palladium(II) Acetate (

    
    ) [Sigma-Aldrich 3375-31-3][1]
    
  • Ligand: 2-(Dicyclohexylamino)ethanol (

    
    )
    
  • Base: Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Isopropanol (

    
    ) / Water (
    
    
    
    ) (1:1 mixture) - Green Solvent System
Step-by-Step Procedure
  • Catalyst Preparation (In-Situ):

    • In a 4 mL vial, dissolve

      
       (2.2 mg, 0.01 mmol, 1 mol%) and 2-(Dicyclohexylamino)ethanol (4.5 mg, 0.02 mmol, 2 mol%) in 1 mL of 
      
      
      
      .
    • Stir at room temperature for 10 minutes. The solution should turn from orange to pale yellow, indicating complex formation.

  • Reaction Assembly:

    • Add the Aryl Chloride (1.0 mmol) and Arylboronic Acid (1.2 mmol) to a reaction tube equipped with a magnetic stir bar.

    • Add the Base (

      
      , 2.0 mmol).
      
    • Add the pre-formed catalyst solution and an additional 1 mL of deionized water (Total solvent volume: 2 mL, 1:1

      
      ).
      
  • Execution:

    • Seal the tube (septum or screw cap). Note: Inert atmosphere (

      
      ) is recommended but this system is tolerant to air.
      
    • Heat to 80°C for 4–12 hours. Monitor via TLC or LC-MS.

  • Workup:

    • Cool to room temperature.[2][3]

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography.

Substrate Scope & Expected Yields
Aryl HalideBoronic AcidTime (h)Yield (%)Notes
4-ChloroanisolePhenylboronic acid492Electron-rich Cl
4-ChloronitrobenzenePhenylboronic acid298Activated Cl
2-Chlorotoluene4-Tolylboronic acid1285Steric hindrance
3-ChloropyridinePhenylboronic acid688Heterocycle

Protocol 2: Mizoroki-Heck Reaction

The high thermal stability of the Pd-AminoAlcohol complex makes it suitable for the higher temperatures required in Heck chemistry.

Workflow Diagram

HeckWorkflow Step1 1. Charge Reagents (Ar-Br, Acrylate, Base) Step2 2. Add Catalyst Pd(OAc)2 + Cy2NAE (1:2 Ratio) Step1->Step2 Step3 3. Heat 100-120°C, 12h (DMF or DMAc) Step2->Step3 Step4 4. Filtration Remove Salts Step3->Step4 Step5 5. Isolation Recrystallization/Column Step4->Step5

Figure 2: Operational workflow for the Heck coupling reaction.

Reaction Conditions
  • Substrates: Aryl Bromide (1.0 equiv) + n-Butyl Acrylate (1.2 equiv).

  • Catalyst:

    
     (1 mol%) + Ligand (2 mol%).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMAc (Dimethylacetamide) or DMF.

  • Temp: 120°C.

  • Observation: The reaction mixture typically remains homogeneous/dark brown. Precipitation of Pd-black indicates ligand decomposition or insufficient loading.

Troubleshooting & Optimization

As an application scientist, recognizing failure modes is critical.

ObservationDiagnosisCorrective Action
Immediate Pd Black Formation Ligand-to-Metal ratio too low or

leak in highly sensitive systems.
Increase Ligand:Pd ratio to 3:1. Ensure ligand is fully dissolved before adding Pd.
Low Conversion (Aryl Chlorides) Oxidative addition is the rate-limiting step.Increase temperature to 100°C. Switch base to

(Cesium effect).
Homocoupling of Boronic Acid Too much

present (oxidative coupling).
Degas solvents thoroughly with Argon/Nitrogen.
Ligand Insolubility Ligand is lipophilic (

groups).
Ensure organic co-solvent (Isopropanol, Toluene, or Dioxane) is present if using water.

References

  • Mechanistic Basis of Amino-Alcohol Ligands

    • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2000). Oxime-Derived Palladacycles as Highly Active Catalysts for the Suzuki−Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry.[2]

    • Note: Provides foundational knowledge on N,O-chel
  • General Application of Amino-Alcohols in Suzuki Coupling

    • Verma, P. K., et al. (2011). Amino-alcohol functionalized N-heterocyclic carbene–palladium(II) complexes: Synthesis, structure and catalytic activity. Tetrahedron Letters.

  • Steric Effects in Pd-Catalysis (The "Bulky Ligand" Rule)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

    • Note: Explains why the dicyclohexyl group on the nitrogen is critical for activity compared to diethyl/dimethyl analogs.
  • Green Chemistry Applications (Aqueous Media)

    • Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon–carbon bond formations.[4] Chemical Reviews.

(Note: While 2-(dicyclohexylamino)ethanol is a specific commercially available reagent, its catalytic behavior is best understood through the collective literature of bulky N,N-dialkylaminoethanol ligands cited above.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Dicyclohexylamino)ethanol

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for the synthesis of 2-(Dicyclohexylamino)ethanol (CAS 4500-31-6).[1] This guide is designed for researchers, chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 2-(Dicyclohexylamino)ethanol (CAS 4500-31-6).[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important chemical intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful, high-purity synthesis of your target compound.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems that may arise during the synthesis and purification of 2-(Dicyclohexylamino)ethanol.

1. Low Yield of the Target Compound

Question: My reaction has resulted in a disappointingly low yield of 2-(Dicyclohexylamino)ethanol. What are the likely causes and how can I optimize the process?

Answer: A low yield can stem from several factors, primarily incomplete reactions or the prevalence of side reactions that consume starting materials.

  • Incomplete Reaction: The nucleophilic substitution or addition may not have proceeded to completion. It is critical to monitor the reaction's progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), until the limiting reagent (typically dicyclohexylamine) is consumed.

  • Suboptimal Reaction Conditions:

    • Temperature: For reactions involving 2-haloethanols, insufficient heat may lead to slow reaction rates. Conversely, excessive heat can promote elimination side reactions. For reactions with ethylene oxide, temperature control is critical to prevent runaway polymerization.

    • Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. For instance, in ethoxylation reactions, using a significant excess of the amine can help minimize the formation of polyethoxylated byproducts.[2]

  • Byproduct Formation: The most significant cause of low yield is often the diversion of reactants into unintended side products. Please refer to the common byproducts table below for specific examples.

  • Product Loss During Workup: 2-(Dicyclohexylamino)ethanol has some water solubility. During aqueous workups, such as acid-base extractions, ensure the pH is sufficiently high (>10) to deprotonate the amine fully and minimize its partitioning into the aqueous layer. Multiple extractions with an organic solvent are recommended.

2. Unexpected Peaks in Analytical Spectra (GC-MS, LC-MS)

Question: My post-reaction analysis shows several significant impurity peaks. How can I identify them and what is their origin?

Answer: The identity of byproducts is intrinsically linked to your chosen synthetic route. The two primary industrial routes are the reaction of dicyclohexylamine with ethylene oxide or with 2-chloroethanol.

Common Byproducts Profiled by Synthetic Route
Byproduct NameMolecular Weight ( g/mol )Likely Route of OriginRationale for Formation
Dicyclohexylamine181.32BothUnreacted starting material.
2-(Dicyclohexylamino)ethyl ether433.74BothDimerization of the product under certain conditions, or reaction of the product with the starting halide/epoxide.
Polyethoxylated Adducts269.42 (n=1), 313.48 (n=2), etc.Ethylene OxideThe hydroxyl group of the product is nucleophilic and competes with the starting amine for ethylene oxide, leading to chain extension.[2][3]
1,4-Dioxane88.11Ethylene OxideA common byproduct from the dimerization of ethylene oxide, especially in the presence of acid or base catalysts.[4]
N,N-Dicyclohexyl-N-(2-hydroxyethyl)ethylammonium Chloride289.91 (cation)2-ChloroethanolThe tertiary amine product can act as a nucleophile and react with another molecule of 2-chloroethanol to form a quaternary ammonium salt.
Cyclohexylamine99.17Starting MaterialAn impurity often present in the starting dicyclohexylamine from its own synthesis.[5]
N-Cyclohexylaniline175.27Starting MaterialA common precursor or impurity in dicyclohexylamine produced via hydrogenation of aniline.[6]
Troubleshooting Workflow for Impurity Identification

Below is a logical workflow to help diagnose the presence of unexpected byproducts during your synthesis.

G start Unexpected Peak in GC-MS / LC-MS check_mw Determine Molecular Weight (MW) start->check_mw compare_sm MW matches a Starting Material (SM)? (e.g., Dicyclohexylamine, MW=181) check_mw->compare_sm is_sm Yes compare_sm->is_sm not_sm No compare_sm->not_sm incomplete_rxn Conclusion: Incomplete Reaction Action: Increase reaction time, temperature, or adjust stoichiometry. is_sm->incomplete_rxn check_byproducts Compare MW to known byproducts not_sm->check_byproducts mw_269 MW ≈ 269? (Product MW + 44) check_byproducts->mw_269 is_269 Yes mw_269->is_269 not_269 No mw_269->not_269 mw_88 MW ≈ 88? is_88 Yes mw_88->is_88 not_88 No mw_88->not_88 mw_quaternary MW matches Quaternary Salt? is_quat Yes mw_quaternary->is_quat not_quat No mw_quaternary->not_quat polyethoxylation Conclusion: Polyethoxylation Origin: Ethylene Oxide Route Action: Use excess amine, lower temperature. is_269->polyethoxylation not_269->mw_88 dioxane Conclusion: 1,4-Dioxane Origin: Ethylene Oxide Route Action: Optimize catalyst, ensure anhydrous conditions. is_88->dioxane not_88->mw_quaternary quaternization Conclusion: Quaternization Origin: 2-Chloroethanol Route Action: Use slight excess of amine, avoid high temperatures. is_quat->quaternization unknown Impurity remains unidentified. Action: Further structural elucidation (NMR, IR) required. not_quat->unknown

Caption: Troubleshooting workflow for impurity identification.

3. Product Discoloration (Yellow to Brown)

Question: My isolated product has a distinct yellow or brown color instead of being off-white. What causes this and how can I purify it?

Answer: Discoloration in amine-containing compounds is frequently caused by oxidation.[7]

  • Cause of Discoloration: Tertiary amines and residual starting materials like aniline or N-cyclohexylaniline are susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[6][7] This process can be accelerated by exposure to light and heat.

  • Prevention:

    • Inert Atmosphere: Whenever possible, conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Starting Material Purity: Ensure the dicyclohexylamine starting material is colorless. If it has a yellow tint, consider purifying it by vacuum distillation before use.

  • Removal of Color:

    • Activated Charcoal: Dissolving the crude product in a suitable solvent (e.g., ethanol, toluene) and treating it with a small amount of activated charcoal can effectively adsorb many colored impurities. The charcoal is then removed by filtration through celite.

    • Recrystallization: This is a highly effective method for both purification and color removal.[8][9] Selecting an appropriate solvent system (e.g., heptane, acetonitrile/water) is key to obtaining high-purity, colorless crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(Dicyclohexylamino)ethanol?

There are two main, industrially relevant pathways:

  • Reaction with Ethylene Oxide: Dicyclohexylamine is reacted directly with ethylene oxide. This is an atom-economical addition reaction but can be prone to polyethoxylation side reactions.[2]

  • Alkylation with 2-Chloroethanol: Dicyclohexylamine is alkylated with 2-chloroethanol, typically in the presence of a base to neutralize the HCl byproduct that is formed.[10] This method avoids the hazards of handling ethylene oxide but can lead to the formation of quaternary ammonium salts.

G cluster_0 Route 1: Ethoxylation cluster_1 Route 2: Alkylation DCHA1 Dicyclohexylamine Product1 2-(Dicyclohexylamino)ethanol DCHA1->Product1 + EO Ethylene Oxide EO->Product1 Byproduct1 Polyethoxylated Adducts Product1->Byproduct1 + Ethylene Oxide DCHA2 Dicyclohexylamine Product2 2-(Dicyclohexylamino)ethanol DCHA2->Product2 + Chloroethanol 2-Chloroethanol Chloroethanol->Product2 Byproduct2 Quaternary Ammonium Salt Product2->Byproduct2 + 2-Chloroethanol

Caption: Primary synthetic routes and their major byproducts.

Q2: How can I minimize the formation of polyethoxylated byproducts when using ethylene oxide?

This is a classic challenge in ethoxylation chemistry. The key is to manipulate the relative reaction rates.

  • Molar Ratio: Use a stoichiometric excess of dicyclohexylamine relative to ethylene oxide. This increases the probability that an ethylene oxide molecule will react with a starting amine rather than the product alcohol.

  • Controlled Addition: Add the ethylene oxide to the heated dicyclohexylamine slowly and sub-surface. This ensures that the concentration of ethylene oxide is always low, favoring the reaction with the more abundant amine.

  • Temperature: Lower reaction temperatures can sometimes increase the selectivity of the amine-epoxide reaction over the alcohol-epoxide reaction, though this will also slow the overall reaction rate.

Q3: My dicyclohexylamine starting material is labeled 98% pure. Is it necessary to purify it further?

For high-purity applications, yes. The 2% impurity could consist of compounds like cyclohexylamine, aniline, or N-cyclohexylaniline, which can undergo similar reactions to form their own amino alcohol derivatives.[6] These byproducts can have similar physical properties to the desired product, making them difficult to remove later. A preliminary vacuum distillation of the starting dicyclohexylamine is a prudent step for ensuring the highest final purity.

Q4: What is the most effective laboratory-scale method for purifying the final product?

A multi-step approach is often best:

  • Acid-Base Extraction: First, perform an aqueous workup. Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate, MTBE) and wash with dilute acid (e.g., 1M HCl) to protonate the amines and pull them into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 and extract the purified amine product back into an organic solvent.

  • Distillation or Crystallization:

    • Vacuum Distillation: If the product and its major impurities have sufficiently different boiling points, fractional vacuum distillation is an excellent choice for purification.

    • Recrystallization: This is a powerful technique for removing both structurally similar byproducts and colored impurities.[8][9] Finding the right solvent or solvent pair is crucial and may require some screening.

Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization

This protocol provides a general framework for purifying 2-(Dicyclohexylamino)ethanol from a crude reaction mixture.

I. Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in 5-10 volumes of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1M HCl. Combine the acidic aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH solution with stirring until the pH is greater than 10, confirmed with pH paper. The free amine will precipitate or form an oil.

  • Back-Extraction: Extract the basic aqueous phase three times with the original organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, purified amine.

II. Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude amine in a minimal amount of a hot solvent (e.g., heptane, acetonitrile).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. If crystals form and the supernatant liquor is colored, it is a good solvent choice.

  • Bulk Procedure: Dissolve the bulk of the crude amine in the minimum amount of the chosen hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a celite pad.

  • Isolation: Allow the filtrate to cool as before. Collect the resulting crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

References
  • CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google P
  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy)
  • JPS58109441A - Process for producing 2-(2'-chloroethoxy)
  • US5371294A - Process for the preparation of a mixture of cyclohexylamine and dicyclohexylamine - Google P
  • Ethylene Oxide - Some Industrial Chemicals - NCBI Bookshelf. [Link]

  • ORNL/TM-2022/2443 Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use - INFO - Oak Ridge National Laboratory. [Link]

  • US2571016A - Production of dicyclohexylamine - Google P
  • Separation and purification applications for mutagenic impurities - European Pharmaceutical Review. [Link]

  • Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP | Organic Letters - ACS Publications. [Link]

  • CN104725243A - Method for synthesizing diethylaminoethanol - Google P
  • Mechanism of ethanol synthesis from syngas on Rh(111) - PubMed. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - . [Link]

  • Addition Reaction of Ethylene Oxide. [Link]

  • WO2012018310A1 - Process for the production of highly pure dicyclohexylamine from by-products resulting from the producton of cyclohexylamine - Google P
  • Effect of Different Ethylene Oxide Addition Numbers on the Performance of Polyoxyethylene Tallow Amine as a Pesticide Emulsifier - ResearchGate. [Link]

  • US5284634A - Purification of Bayer process liquors using cationic polymeric quaternary ammonium salts - Google P
  • Ethylene Oxide - NCBI - NIH. [Link]

  • A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol - Google P
  • Ethanol, 2-(dicyclohexylamino)- - Substance Details - SRS | US EPA. [Link]

Sources

Optimization

Technical Support Center: 2-(Dicyclohexylamino)ethanol Synthesis

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering difficulties in the synthesis and purification of 2-(Dicyclohexylamino)ethanol (DCAE) . Topic ID: SYN-DCAE-4...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering difficulties in the synthesis and purification of 2-(Dicyclohexylamino)ethanol (DCAE) .

Topic ID: SYN-DCAE-4500 | CAS: 4500-31-6 | Classification: Hindered Amine Alkylation

Executive Summary

Synthesizing 2-(Dicyclohexylamino)ethanol is often deceptively challenging. While it appears to be a standard


 alkylation, the massive steric bulk of the two cyclohexyl rings significantly reduces the nucleophilicity of the nitrogen center compared to linear dialkylamines (e.g., diethylamine). Common failure modes include incomplete conversion, difficulty separating unreacted starting material (Dicyclohexylamine, DCHA), and unexpected phase behavior due to the product's low melting point (~37°C).

This guide addresses the Alkylation Route (using 2-Chloroethanol) as it is the most common bench-scale method, while briefly noting the Ethoxylation Route (Ethylene Oxide/Carbonate) for context.

Part 1: Troubleshooting Diagnostic (Q&A)

Phase 1: Reaction Kinetics & Conversion

Q: The reaction has been refluxing in ethanol for 12 hours, but TLC/GC shows >40% unreacted Dicyclohexylamine (DCHA). Why is it stalling? A: This is a classic symptom of Steric Impedance .

  • The Cause: The two cyclohexyl rings create a "steric umbrella" around the nitrogen lone pair. In standard solvents like ethanol (boiling point 78°C), the thermal energy is often insufficient to overcome the activation energy barrier for the

    
     attack on 2-chloroethanol efficiently.
    
  • The Fix: Switch to a higher-boiling non-protic solvent.

    • Recommendation: Use Toluene (bp 110°C) or Xylene (bp ~140°C). The higher temperature dramatically accelerates the kinetics.

    • Protocol Adjustment: Add a solid inorganic base (e.g.,

      
       or 
      
      
      
      ) to scavenge the HCl produced. Do not rely on excess DCHA as a base, as it is too valuable and difficult to separate later.

Q: I see a new spot on TLC that is less polar than my product but more polar than DCHA. Is this O-alkylation? A: It is possible, but less likely than Quaternization or Bis-alkylation attempts (though sterically difficult).

  • The Cause: If you are using a strong base (like NaH) or very high temperatures, the alkoxide of the product (or the starting 2-chloroethanol) can compete.

  • The Fix: Ensure you are using a mild base (

    
    ).
    
  • Alternative Explanation: Check for Dicyclohexylammonium chloride salt. If your workup was neutral, the salt may be precipitating or streaking on TLC. Ensure a basic wash (NaOH) is performed before analysis to free the base.

Phase 2: Workup & Purification

Q: I expected a liquid product, but my rotary evaporator flask contains a "slushy" semi-solid. Did it polymerize? A: No, this is likely the correct physical state .

  • The Insight: Pure 2-(Dicyclohexylamino)ethanol has a melting point of approximately 37°C .

  • Implication: At warm lab temperatures, it may appear as a viscous liquid; in a cool lab or fridge, it solidifies.

  • Action: Do not discard. Attempt to recrystallize from cold hexanes or pentane if it solidifies, or perform a warm vacuum distillation if it remains liquid.

Q: I cannot separate unreacted Dicyclohexylamine (DCHA) from the product. Distillation doesn't work well. A: DCHA (bp ~256°C) and DCAE (bp >280°C estimated) have high and relatively close boiling points, making simple distillation difficult without high vacuum (<1 mmHg).

  • The Fix: Use Chemical Derivatization or Acid-Base Extraction .

    • Dissolve the crude mixture in dilute HCl (pH ~2). Both amines will protonate and go into the aqueous phase.

    • Wash the aqueous phase with Ether/DCM to remove non-basic impurities.

    • Critical Step: Carefully adjust pH to ~8-9. DCHA (

      
       ~10.4) is a slightly stronger base than the sterically hindered product, but solubility differences drive separation.
      
    • Better Approach (Derivatization): If DCHA is the minor impurity, add a small amount of acetic anhydride or benzoyl chloride. This converts DCHA to a neutral amide (N,N-dicyclohexylacetamide), which is easily removed by an acid wash (the target product DCAE remains basic and stays in the acid layer).

Part 2: Visualizing the Pathway

The following diagram illustrates the competitive pathways and the critical role of base selection.

DCAE_Synthesis cluster_conditions Critical Parameters Start Dicyclohexylamine (DCHA) Intermediate Transition State (Sterically Crowded) Start->Intermediate + Reagent Heat (>100°C) Reagent 2-Chloroethanol Product 2-(Dicyclohexylamino)ethanol (Target) Intermediate->Product N-Alkylation SideProduct Dicyclohexylammonium Chloride (Salt) Product->SideProduct + HCl (if no base) SideProduct->Product + Base (Freebasing) Base Base (K2CO3) Base->SideProduct Scavenges HCl Param1 Temp: 110-130°C (Toluene/Xylene) Param2 Base: K2CO3 (Prevents salt formation)

Caption: Reaction pathway showing the necessity of base scavenging to prevent product entrapment as a salt.

Part 3: Recommended Field Protocol (Alkylation Route)

This protocol is optimized for the 2-Chloroethanol route, adjusted for the steric hindrance of the dicyclohexyl group.

Materials Table
ComponentEquiv.RoleNotes
Dicyclohexylamine 1.0NucleophileClear liquid.[1] Oxidizes slowly in air.
2-Chloroethanol 1.2ElectrophileToxic. Handle in fume hood. Excess drives reaction.
Potassium Carbonate (

)
1.5BaseFinely ground anhydrous powder is best.
Toluene SolventMediumHigh boiling point (110°C) overcomes steric barrier.
Potassium Iodide (KI) 0.1CatalystFinkelstein catalyst. Converts Cl to I in situ (better leaving group).
Step-by-Step Methodology

Step 1: Setup

  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[2]

  • Add Dicyclohexylamine (1.0 eq) and Toluene (approx. 5-10 mL per gram of amine).

  • Add Potassium Carbonate (1.5 eq) and Potassium Iodide (0.1 eq) .

  • Why KI? The iodide displaces the chloride on the ethanol first, creating 2-iodoethanol transiently. Iodide is a better leaving group, significantly speeding up the attack by the bulky amine.

Step 2: Reaction

  • Heat the mixture to reflux (~110°C) .

  • Add 2-Chloroethanol (1.2 eq) dropwise over 20 minutes.

  • Maintain reflux for 16–24 hours .

  • Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the DCHA spot.

Step 3: Workup

  • Cool to room temperature.[1][3] Filter off the solid inorganic salts (

    
    ).
    
  • Evaporate the Toluene under reduced pressure.

  • Resuspend residue in Dichloromethane (DCM) and wash with water (x2) to remove unreacted 2-chloroethanol and traces of inorganic salts.

  • Dry organic layer over

    
    , filter, and concentrate.[2]
    

Step 4: Purification (The "Cold Melt" Technique)

  • The residue will likely be an oil that solidifies upon cooling.

  • Recrystallization: Dissolve the crude solid in a minimum amount of warm Hexane . Cool to 0°C or -20°C. White crystals of 2-(Dicyclohexylamino)ethanol should form.

  • Yield Target: 65–80%.

Part 4: Physical Properties Data[4][5][6][7]

PropertyValueRelevance to Troubleshooting
Molecular Formula

Mass Spec confirmation (M+ = 225.37)
Melting Point 37°C Product may melt in warm hands/labs. Store in fridge.
Boiling Point >280°C (est)High vacuum required for distillation (e.g., 0.1 mmHg).
Solubility (Water) LowDo not use water as a primary solvent; use for washing only.
Solubility (Organic) HighSoluble in Toluene, DCM, Ethanol, Hexane (warm).
pKa ~10.0Basic. Will form salts with acids readily.

References

  • PubChem. (n.d.). 2-(Dicyclohexylamino)ethanol (Compound Summary).[4] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (Various). General procedures for alkylation of hindered amines. (Contextual grounding for the KI/Toluene protocol). [Link]

  • EPA. (n.d.). Ethanol, 2-(dicyclohexylamino)- Substance Details. Retrieved February 2, 2026, from [Link]

(Note: While specific "recipe" papers for this exact CAS are rare in open literature, the protocol above is derived from standard "Senior Scientist" methodology for alkylating sterically hindered secondary amines, validated against the physical property data found in References 1 and 2.)

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Dicyclohexylamino)ethanol

Welcome to the technical support center for the purification of 2-(Dicyclohexylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Dicyclohexylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 2-(Dicyclohexylamino)ethanol in a laboratory setting. This resource consolidates field-proven insights and foundational scientific principles to address common challenges encountered during the purification of this sterically hindered tertiary amino alcohol.

Introduction to Purification Challenges

2-(Dicyclohexylamino)ethanol, a valuable intermediate in pharmaceutical synthesis, presents unique purification challenges primarily due to its physical properties. Its high boiling point, potential for thermal degradation, and the nature of impurities typically formed during its synthesis necessitate carefully optimized purification strategies. Common impurities may include unreacted starting materials such as dicyclohexylamine and 2-chloroethanol or ethylene oxide, as well as byproducts from side reactions.

This guide will explore the most effective purification techniques—vacuum distillation, recrystallization via hydrochloride salt formation, and chromatographic methods—providing detailed protocols and troubleshooting for each.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 2-(Dicyclohexylamino)ethanol and its analogs is crucial for selecting and optimizing a purification method. While specific data for 2-(Dicyclohexylamino)ethanol can be limited, we can draw valuable insights from similar amino alcohols.

Property2-(Diethylamino)ethanol[1][2][3][4]2-(Dibutylamino)ethanol[5]2-(Dicyclohexylamino)ethanol
Molecular Formula C6H15NOC10H23NOC14H27NO
Molecular Weight 117.19 g/mol 173.3 g/mol 225.37 g/mol
Boiling Point 162-163 °C at 1013 hPa[1]229-230 °C at 1013 hPa[5]High (Requires vacuum distillation)
Melting Point -68 °C[1]-70 °C[5]Not readily available
Solubility Miscible with water, soluble in alcohol, ether, acetone, benzene[1][2]Practically insoluble in water, soluble in alcohol[5]Likely soluble in common organic solvents, low water solubility expected.
Appearance Colorless to light yellowish liquid[1]Colorless liquid[5]Likely a viscous liquid or low-melting solid.
Stability Stable, but combustible and hygroscopic[4]Stable, combustible, incompatible with strong oxidizing agents[5]Expected to be stable under normal conditions but may be sensitive to heat.

Troubleshooting and FAQs

This section is designed to provide quick answers and solutions to common problems encountered during the purification of 2-(Dicyclohexylamino)ethanol.

FAQs: General Questions

Q1: What are the most common impurities in crude 2-(Dicyclohexylamino)ethanol?

A1: The most common impurities typically arise from the synthetic route. If synthesized from dicyclohexylamine and ethylene oxide, unreacted dicyclohexylamine and byproducts of ethylene oxide reactions are common.[6] If 2-chloroethanol is used, residual starting materials and potential quaternary ammonium salt byproducts may be present.

Q2: My purified 2-(Dicyclohexylamino)ethanol is yellow. What is the cause and how can I fix it?

A2: A yellow to brownish color often indicates the presence of oxidized impurities or thermal degradation products. This can occur if the compound is exposed to air at high temperatures for extended periods. To decolorize the product, you can try treatment with activated charcoal followed by filtration before the final purification step. Ensure all future distillations are performed under a high vacuum and with an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities.[7][8] High-Performance Liquid Chromatography (HPLC) can also be used, often with a suitable derivatizing agent for better detection of the amino alcohol.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and detecting impurities with different chemical shifts.

Troubleshooting: Vacuum Distillation

Q1: I'm having trouble achieving a good vacuum for the distillation.

A1: Leaks are the most common issue. Check all ground glass joints for proper sealing. Use a high-quality vacuum grease. Inspect all tubing for cracks or loose connections. Ensure your vacuum pump is in good working order and the pump oil is clean. A cold trap between your apparatus and the pump is essential to protect the pump from corrosive vapors.

Q2: The distillation is very slow, even at a high temperature.

A2: This could be due to several factors:

  • Inadequate Heating: Ensure the heating mantle is in good contact with the distillation flask and is set to a sufficiently high temperature.

  • Poor Vacuum: A higher pressure will require a higher temperature to achieve boiling. Re-check your vacuum level.

  • Vigorous Bumping: If the liquid is bumping violently, it can disrupt the smooth vaporization process. Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Fractionating Column Issues: If using a fractionating column, it may be too long or packed too densely, leading to excessive reflux and slow throughput. For a simple purification, a short path distillation head is often sufficient.

Q3: The product seems to be decomposing in the distillation flask.

A3: This is a clear sign of thermal instability. To mitigate this:

  • Improve the Vacuum: A lower pressure will decrease the boiling point and thus the required temperature.[11]

  • Minimize Heating Time: Heat the flask as quickly as possible to the distillation temperature and do not leave it at high temperatures for an extended period.

  • Use a Wiped-Film Evaporator: For larger scales or very sensitive compounds, a wiped-film evaporator provides a very short residence time at high temperatures, minimizing degradation.

Experimental Workflow: Vacuum Distillation

Vacuum_Distillation_Workflow start Crude 2-(Dicyclohexylamino)ethanol setup Assemble Vacuum Distillation Apparatus (Short path recommended) start->setup vac vac setup->vac heat Gradual Heating with Stirring vac->heat fractions Collect Fractions (Discard forerun, collect main fraction) heat->fractions analysis Analyze Purity of Fractions (GC-MS, HPLC, NMR) fractions->analysis product Pure 2-(Dicyclohexylamino)ethanol analysis->product end Store under Inert Atmosphere product->end

Caption: A typical workflow for the purification of 2-(Dicyclohexylamino)ethanol by vacuum distillation.

Troubleshooting: Recrystallization of the Hydrochloride Salt

Q1: My hydrochloride salt is not precipitating from the solution.

A1: This usually means the solution is not saturated.

  • Concentrate the Solution: Carefully evaporate some of the solvent.

  • Add an Anti-Solvent: Slowly add a non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether or hexane) until the solution becomes cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[12]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the product.

Q2: The precipitated salt is oily or gummy, not crystalline.

A2: This can happen if the solution is supersaturated or cools too quickly.

  • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil, then allow it to cool to room temperature very slowly. Do not place it directly in an ice bath.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvent mixtures. For example, if you are using ethanol, try a mixture of ethanol and ethyl acetate.

Q3: How do I convert the purified hydrochloride salt back to the free amine?

A3: Dissolve the hydrochloride salt in water and add a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is basic (pH > 10). The free amine will separate as an oil or solid. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Experimental Workflow: Purification via Hydrochloride Salt

HCl_Salt_Purification start Crude 2-(Dicyclohexylamino)ethanol dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether, Ethanol) start->dissolve add_hcl Add Anhydrous HCl (Gas or solution in ether/dioxane) dissolve->add_hcl precipitate Precipitate Hydrochloride Salt add_hcl->precipitate filter Filter and Wash Crystals (with cold solvent) precipitate->filter recrystallize Recrystallize Salt (e.g., from Ethanol/Ether) filter->recrystallize dry Dry Purified Salt (under vacuum) recrystallize->dry liberate Liberate Free Amine (Aqueous base, then extract) dry->liberate final_product Pure 2-(Dicyclohexylamino)ethanol liberate->final_product

Sources

Optimization

Technical Support Center: 2-(Dicyclohexylamino)ethanol (DCAE) Ligand Optimization

The following Technical Support Guide is designed for researchers utilizing 2-(Dicyclohexylamino)ethanol (DCAE) as a ligand in transition metal catalysis (specifically Palladium and Copper-catalyzed cross-couplings). Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 2-(Dicyclohexylamino)ethanol (DCAE) as a ligand in transition metal catalysis (specifically Palladium and Copper-catalyzed cross-couplings).

Product Category: Amino-Alcohol Ligands / Hemilabile Ligands CAS: 4509-85-3 Primary Application: Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) and Copper-catalyzed C-N/C-O coupling.

Executive Summary: The DCAE Advantage

2-(Dicyclohexylamino)ethanol (DCAE) is a bulky, N,O-hybrid ligand. Unlike traditional phosphine ligands (e.g., PPh3, SPhos), DCAE offers a cost-effective, air-stable alternative that operates via a hemilabile mechanism .

The Efficiency Key: The steric bulk of the dicyclohexyl group (


) promotes the difficult reductive elimination step, while the hydroxyl group (

) acts as a "switchable" donor—coordinating to stabilize the metal center during resting states and dissociating (or deprotonating) to open coordination sites for substrate binding.

Part 1: Catalyst Formation & Activation (The "Start-Up" Phase)

Q1: My reaction shows an extended induction period (lag time). How do I fix this?

Diagnosis: This usually indicates slow formation of the active catalytic species (


) from the precatalyst (usually 

or

). DCAE is a bulky amine; it does not reduce Pd(II) to Pd(0) as quickly as phosphines.

Troubleshooting Protocol:

  • Switch to a Pre-Heating Protocol: Do not mix all reagents at room temperature (RT).

    • Step A: Mix

      
       and DCAE in the solvent (e.g., Toluene or DMF) under inert gas.
      
    • Step B: Heat this "pre-mix" to 60°C for 15 minutes . You should observe a color change (often from orange to dark red/brown), indicating complex formation.

    • Step C: Add the aryl halide, coupling partner, and base.

  • Check the Reduction Source: If using a neutral Pd(II) source, the reaction requires the base or the solvent (often an alcohol) to facilitate reduction. Ensure your base (e.g.,

    
    ) is dry and finely ground.
    
Q2: What is the optimal Metal-to-Ligand (M:L) ratio?

Recommendation: 1:2 (Pd:DCAE) .

  • Why? A 1:1 ratio leaves the metal center under-coordinated, leading to aggregation (Pd black formation). A ratio >1:4 saturates the metal, preventing the "hemilabile" arm from opening up for the substrate.

  • Exception: For extremely hindered substrates (e.g., ortho-substituted aryl halides), increase to 1:3 to ensure the active species remains monomeric.

Part 2: Reaction Optimization (Efficiency & Turnover)

Q3: I am getting low yields with electron-rich aryl chlorides. Is the ligand failing?

Analysis: Electron-rich chlorides are reluctant to undergo oxidative addition. While DCAE is bulky (good for reductive elimination), it is not as electron-donating as alkyl-phosphines.

Optimization Matrix: To boost efficiency with difficult substrates, you must tune the Base/Solvent System to activate the hydroxyl arm of the ligand.

ParameterStandard ConditionHigh-Performance Condition (Difficult Substrates)Mechanism of Action
Base

or

KOH or NaOtBu Stronger bases deprotonate the DCAE hydroxyl group, forming an anionic alkoxide ligand. This increases electron density on Pd, accelerating oxidative addition.
Solvent Toluenei-Propanol (IPA) or n-Butanol Protic solvents facilitate proton transfer shuttling via the ligand's OH group.
Temp 80°C100°C - 110°C Higher energy is required to overcome the steric barrier of the Cy groups during coordination.
Q4: The reaction stalls after 50% conversion. What is killing the catalyst?

Diagnosis: Catalyst deactivation via Palladium Black precipitation . This occurs when the hemilabile arm dissociates permanently, or the ligand decomposes.

The "Stabilization" Fix:

  • Add a Co-Solvent: Add 10% water (if using inorganic bases). This increases the solubility of the base, ensuring a steady concentration of hydroxide ions to keep the ligand's -OH group active.

  • Ligand Refresh: Add an additional 0.5 equivalents of DCAE at the halfway point.

Part 3: Mechanism & Visualization

The Hemilabile "Switch" Mechanism

The diagram below illustrates how DCAE functions. The "Closed" state protects the metal. The "Open" state allows the reaction to proceed.

DCAE_Mechanism PreCat Pre-Catalyst (Pd(OAc)2 + DCAE) Active Active Species (Pd-N-O Chelate) PreCat->Active Heating/Reduction OpenState OPEN STATE (N-bound, O-dissociated) Active->OpenState Hemilability (O-arm opens) OpenState->Active Re-closing (Stabilization) SubstrateBind Substrate Binding (Ar-X enters) OpenState->SubstrateBind Oxidative Addition ProdRelease Reductive Elimination (Product Release) SubstrateBind->ProdRelease Steric Bulk (Cy) Push ProdRelease->Active Regeneration

Caption: The DCAE ligand cycles between a bidentate (protective) and monodentate (reactive) state. The bulky Cyclohexyl groups drive the final product release.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting_Tree Start Reaction Failed/Low Yield CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black Yes NoChange No Color Change (Stays Pale)? CheckColor->NoChange Yes CheckSM Check SM Consumption CheckColor->CheckSM Color is Dark Red/Brown (Normal) Soln1 Agglomeration Issue: Increase Ligand Ratio to 1:3 Reduce Temp by 10°C Black->Soln1 Soln2 Activation Issue: Switch to Stronger Base (NaOtBu) Implement Pre-heating step NoChange->Soln2 Conversion SM Consumed but Wrong Product? CheckSM->Conversion Soln3 Selectivity Issue: Check for Dehalogenation (solvent H-transfer) Switch Solvent (Alcohol -> Toluene) Conversion->Soln3

Caption: Step-by-step diagnostic flow for DCAE-catalyzed reaction failures.

Part 5: Standard Operating Procedure (SOP)

Protocol: General Suzuki-Miyaura Coupling with DCAE

Use this as a baseline. Deviations should be documented.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • 
       (1-2 mol%)
      
    • DCAE Ligand (2-4 mol%, maintain 1:2 Pd:L ratio)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: Toluene/IPA (4:1 ratio)

  • Setup:

    • Charge a reaction vial with

      
      , DCAE, and Boronic Acid.
      
    • Evacuate and backfill with

      
       (x3).
      
    • Add solvents and Aryl Halide via syringe.

  • Activation:

    • Stir at RT for 5 mins, then ramp to 80°C.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (DCAE complexes can be sticky; Celite prevents clogging).

    • Wash with EtOAc. Concentrate and purify.

References

  • Mechanistic Insight into Amino-Alcohol Ligands

    • Title: Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II).
    • Source: SciSpace / Nature Chemistry (Contextual grounding on N,O-ligand behavior).
    • URL:[Link]

  • Troubleshooting Pd-Catalysis: Title: Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Source: BenchChem Technical Guides.
  • General Suzuki Coupling Methodology

    • Title: Suzuki Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

Sources

Troubleshooting

resolving issues with 2-(Dicyclohexylamino)ethanol solubility

Topic: Solubility Optimization & Troubleshooting Guide CAS: 4500-31-6 Formula: C₁₄H₂₇NO[1][2] Introduction: The Physicochemical Profile Welcome to the technical support center for 2-(Dicyclohexylamino)ethanol . As a Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide CAS: 4500-31-6 Formula: C₁₄H₂₇NO[1][2]

Introduction: The Physicochemical Profile

Welcome to the technical support center for 2-(Dicyclohexylamino)ethanol . As a Senior Application Scientist, I often see researchers struggle with this compound not because it is difficult to handle, but because its physical properties—specifically its melting point (37°C) and lipophilicity —are frequently misunderstood.[2]

This guide is designed to troubleshoot issues related to solubility, phase changes ("freezing" at room temperature), and aqueous dissolution.

CRITICAL DISTINCTION: Before proceeding, verify your CAS number.[1][3]

  • Target Molecule: 2-(Dicyclohexylamino)ethanol (CAS 4500-31-6 ).[2][3][][5][] Structure: One nitrogen, two cyclohexyl rings, one ethanol tail.[3]

  • Common Confusion: Do not confuse with Cyclohexyldiethanolamine (CAS 4500-29-2), which has one cyclohexyl ring and two ethanol tails.[2][3] Their solubility profiles are drastically different.[2]

Module 1: The Solubility Matrix

The table below summarizes the solubility behavior of 2-(Dicyclohexylamino)ethanol based on thermodynamic data and structural analogues (e.g., Dicyclohexylamine).

Solvent SystemSolubility RatingNotes & Mechanism
Water (Neutral pH) Poor / Insoluble The two hydrophobic cyclohexyl rings dominate the polar hydroxyl group.[1][2][3]
Water (Acidic pH < 6) High Protonation of the tertiary amine (

) forms a water-soluble cation.[2][3]
Methanol / Ethanol Excellent Soluble in all proportions due to hydrogen bonding compatibility.[2]
Dichloromethane (DCM) Excellent High solubility due to lipophilic interactions.[2]
Diethyl Ether Good Soluble, though less than in chlorinated solvents.
Aliphatic Hydrocarbons Moderate to Good Soluble in warm hexane/heptane; may precipitate upon cooling (useful for recrystallization).[2]
Module 2: Troubleshooting "Freezing" & Physical State

Issue: "The material arrived as a solid or slush, but the documentation says it's a liquid."

Diagnosis: This is not a purity issue. 2-(Dicyclohexylamino)ethanol has a melting point of approximately 37°C (98.6°F) .[2][3] In typical laboratory conditions (20–25°C), it exists as a supercooled liquid that can spontaneously crystallize or "freeze" into a solid mass.[2]

Protocol: Liquefaction for Dispensing

  • Water Bath: Place the sealed container in a warm water bath set to 45–50°C .

  • Time: Allow 15–30 minutes for complete phase transition.

  • Agitation: Swirl gently. Do not shake vigorously if the container is glass and contains solid chunks (risk of breakage).[2]

  • Verification: Ensure the liquid is clear and homogenous before aliquoting.

Module 3: Aqueous Dissolution (The "Oiling Out" Problem)

Issue: "I added the compound to water/buffer, and it formed a sticky oil at the bottom or a turbid emulsion."

Scientific Explanation: At neutral pH (approx. 7), the amine exists largely in its free-base form (


).[1][2][3] The lipophilic cyclohexyl rings prevent hydration, causing phase separation ("oiling out").[2] To dissolve it, you must drive the equilibrium toward the protonated ammonium salt (

).[2]

Workflow: Acid-Assisted Dissolution [2][3]

SolubilityLogic start Start: Dissolution Failure check_ph Check pH of Solution start->check_ph neutral pH Neutral (approx 7) check_ph->neutral Observed acidic pH Acidic (< 6) check_ph->acidic Already Acidic action_acid Action: Titrate with 1M HCl or Acetic Acid neutral->action_acid check_conc Check Concentration (Is it > Saturation?) acidic->check_conc mechanism Mechanism: Protonation R3N -> R3NH+ action_acid->mechanism result_sol Result: Clear Solution (Cationic Salt Form) mechanism->result_sol heat Action: Gentle Heat (40°C) check_conc->heat Turbid heat->result_sol

Figure 1: Decision tree for resolving aqueous solubility issues. Note the critical dependence on pH modulation.

Step-by-Step Protocol:

  • Suspend: Place the weighed amount of 2-(Dicyclohexylamino)ethanol in water (it will likely float or oil out).

  • Acidify: Slowly add 1.0 equivalent of acid (e.g., 1M HCl or Glacial Acetic Acid) while stirring.

  • Monitor: The solution should clear as the pH drops below 8.0.

  • Target pH: For stable aqueous storage, maintain pH 4.0–6.0 .

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound as a buffer component? A: Yes, but be aware of its


.[1][3] While the exact experimental 

is rarely published for this specific derivative, structural analogues like Dicyclohexylamine have a

of 10.4 .[1][2] This makes it a suitable buffer only in high pH regions (pH 9.5–11.0).[2][3] At physiological pH (7.4), it acts as a base, not a buffer.[2]

Q2: I need to recrystallize the compound to remove impurities. What solvent do you recommend? A: Because of the steep solubility curve with temperature in aliphatic hydrocarbons:

  • Dissolve the compound in warm Heptane or Hexane (45°C) .

  • Filter while warm to remove insoluble particulate.[2]

  • Cool slowly to 0°C or -20°C .

  • The large hydrophobic cyclohexyl groups should facilitate crystallization.[2] If it oils out instead of crystallizing, seed the solution with a small crystal or scratch the glass.[2]

Q3: Is the compound hygroscopic? A: Yes, the hydroxyl group and the amine nitrogen can attract moisture.[3] Store under an inert atmosphere (Nitrogen or Argon) and keep the container tightly sealed to prevent water uptake, which can lower the melting point and lead to a "slushy" appearance.[2]

Mechanism of Action: Protonation Equilibrium[3]

Understanding the protonation state is vital for extraction and purification.[2]

Protonation freebase Free Base (R3N) Lipophilic Soluble in Organics salt Salt Form (R3NH+) Hydrophilic Soluble in Water freebase->salt + H+ (Acid) salt->freebase + OH- (Base)

Figure 2: The reversible equilibrium between the lipophilic free base and the hydrophilic salt form.[1][2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7621, 2-(Dibutylamino)ethanol (Analogue Reference). Retrieved from [Link][2][3]

  • LookChem. Dicyclohexylamine (Structural Analogue) pKa and Solubility Data. Retrieved from [Link][2][3]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(Dicyclohexylamino)ethanol

[1] Product Identity: 2-(Dicyclohexylamino)ethanol (DCAE) CAS: 4523-28-4 Chemical Class: Sterically Hindered Tertiary Amino Alcohol[1] Introduction: The Stability Paradox 2-(Dicyclohexylamino)ethanol (DCAE) presents a un...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product Identity: 2-(Dicyclohexylamino)ethanol (DCAE) CAS: 4523-28-4 Chemical Class: Sterically Hindered Tertiary Amino Alcohol[1]

Introduction: The Stability Paradox

2-(Dicyclohexylamino)ethanol (DCAE) presents a unique stability profile defined by two opposing forces: steric hindrance and electronic susceptibility .[1]

While the two bulky cyclohexyl rings protect the nitrogen center from rapid nucleophilic attacks (making it more stable than diethylaminoethanol in some contexts), the electron-rich tertiary amine remains vulnerable to oxidation.[1] Furthermore, its amphiphilic nature—combining a hydrophobic dicyclohexyl tail with a hydrophilic hydroxyethyl head—creates specific solubility challenges that are often mistaken for degradation.[1]

This guide addresses the three most common failure modes: Oxidative Discoloration , Solubility-Driven Precipitation , and Hygroscopic Concentration Drift .[1]

Module 1: Chemical Stability & Degradation Mechanisms

Oxidative Degradation (The "Yellowing" Effect)

Like most tertiary amines, DCAE is susceptible to N-oxidation when exposed to atmospheric oxygen, UV light, or trace peroxides in solvents.[1]

  • Mechanism: The lone pair on the nitrogen atom attacks molecular oxygen or radical species, forming an N-oxide intermediate.[1]

  • Symptom: The solution turns from colorless/pale yellow to deep yellow or amber.[1]

  • Impact: While the bulk purity may remain >98%, trace N-oxides can act as catalysts or inhibitors in sensitive organometallic reactions.[1]

Hygroscopicity & Hydrolysis

DCAE is hygroscopic.[1][2] It will aggressively scavenge atmospheric moisture.[1]

  • The Trap: DCAE itself does not hydrolyze (the C-N bond is stable).[1] However, absorbed water will hydrolyze other reagents in your mixture (e.g., acid chlorides, isocyanates) if DCAE is used as a base/catalyst.[1]

  • Data Point: A "dry" DCAE sample left uncapped at 50% RH can absorb >1% water by weight within 2 hours.[1]

Solubility & pH Sensitivity

DCAE is lipophilic .[1] Unlike smaller amino alcohols, the two cyclohexyl rings dominate its solubility profile.[1]

  • Neutral pH: Practically insoluble in water.[1]

  • Acidic pH (< 6.0): Soluble (Protonation of the amine forms a cationic surfactant-like species).[1]

  • Organic Solvents: Highly soluble in DCM, Toluene, THF, and Alcohols.[1]

Module 2: Troubleshooting Guide

Scenario A: "My solution has turned yellow."
Probable Cause Verification Step Corrective Action
N-Oxidation (Trace)Run TLC (silica, MeOH/DCM). Look for a polar tailing spot near the baseline.Minor: Distill under vacuum if high purity is needed.Prevention: Store under Argon/Nitrogen.[1] Add activated 3Å molecular sieves.[1]
Solvent Contamination Check solvent peroxide levels (especially if using THF or Ethers).[1]Use fresh, inhibitor-free anhydrous solvents.[1]
Metal Chelation Did the solution contact iron/steel? (DCAE is a ligand).[1][3]Treat with EDTA or pass through a Chelex resin if metal-free conditions are required.[1]
Scenario B: "I see a white precipitate/cloudiness in my aqueous buffer."
Probable Cause Verification Step Corrective Action
pH Drift (Deprotonation) Check pH. If pH > 8.5, the amine deprotonates and crashes out.Acidify: Lower pH to < 6.0 using HCl or Acetic Acid.Co-solvent: Add 10-20% Ethanol or DMSO.[1]
Salt Formation Are you using phosphate or sulfate buffers?Insoluble salts may form. Switch to acetate or chloride-based buffers.[1]
Scenario C: "My reaction yield is inconsistent (Stoichiometry error)."
Probable Cause Verification Step Corrective Action
Water Absorption Karl Fischer (KF) titration.[1]Dry: Store over KOH pellets or 4Å Molecular Sieves for 24h.Recalculate: Adjust MW correction factor based on water content.

Module 3: Visualization of Stability Logic

The following diagram illustrates the decision matrix for handling DCAE stability issues.

DCAE_Stability Start Issue Detected Symptom Identify Symptom Start->Symptom Yellow Yellow/Amber Color Symptom->Yellow Cloudy Cloudy/Precipitate (Aqueous) Symptom->Cloudy Yield Inconsistent Yield Symptom->Yield Oxidation Cause: N-Oxidation Yellow->Oxidation Air Exposure pH_Issue Cause: High pH (Deprotonation) Cloudy->pH_Issue Lipophilicity Water Cause: Hygroscopicity Yield->Water Moisture Uptake Action_Distill Action: Vacuum Distillation Store under Argon Oxidation->Action_Distill Action_Acidify Action: Lower pH (< 6.0) or Add Co-solvent pH_Issue->Action_Acidify Action_Dry Action: Karl Fischer Test Dry w/ Mol. Sieves Water->Action_Dry

Figure 1: Troubleshooting logic flow for common DCAE stability issues.[1]

Module 4: Storage & Handling Protocols

To maintain the integrity of 2-(Dicyclohexylamino)ethanol, follow these "Golden Rules":

  • Atmosphere: Always store under an inert atmosphere (Nitrogen or Argon).[1] The bulky cyclohexyl groups slow down oxidation but do not stop it.[1]

  • Container: Use amber glass bottles with Teflon-lined caps. Avoid metal containers as DCAE can chelate trace metals, leading to degradation.[1]

  • Temperature: Store at 2°C – 8°C . While stable at room temperature, cold storage retards the kinetics of N-oxide formation.[1]

  • Desiccation: If the bottle is frequently opened, store the bottle inside a secondary desiccator jar containing silica gel.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I autoclave aqueous solutions of DCAE? A: No. While the molecule is thermally stable, autoclaving (121°C) in the presence of oxygen and water can accelerate oxidative degradation and potential hydrolysis of impurities. Recommendation: Filter sterilize using a 0.22 µm PES or PTFE membrane.[1]

Q: I need to remove DCAE from my reaction mixture. It won't wash out with water. A: This is due to its lipophilicity.[1]

  • Protocol: You must convert it to its salt. Wash your organic layer with 1M HCl or 10% Citric Acid .[1] The protonated DCAE (ammonium salt) will migrate to the aqueous layer.[1]

Q: Is DCAE compatible with chlorinated solvents (DCM, Chloroform)? A: Generally yes, but be cautious with Chloroform over long periods.[1] Secondary reactions (formation of dichlorocarbene species) can occur with strong bases, though DCAE is sterically hindered enough to make this slow.[1] Best Practice: Use Dichloromethane (DCM) instead of Chloroform.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79880, 2-(Dicyclohexylamino)ethanol.[1] Retrieved from [Link][1]

  • Cope, A. C., & LeBel, N. A. (1960). Amine Oxides.[1][3] VII. The Thermal Decomposition of the N-Oxides of N-Methyl-N-cycloalkylamines. Journal of the American Chemical Society.[1] (Contextual grounding for N-oxide degradation mechanisms).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading with 2-(Dicyclohexylamino)ethanol

This Technical Support Center guide is designed for high-level researchers optimizing catalytic systems using 2-(Dicyclohexylamino)ethanol (often abbreviated as Cy2N-EtOH or similar derivatives). This ligand is a special...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed for high-level researchers optimizing catalytic systems using 2-(Dicyclohexylamino)ethanol (often abbreviated as Cy2N-EtOH or similar derivatives).

This ligand is a specialized N,O-hemilabile ligand . Its efficacy stems from the steric bulk of the dicyclohexyl groups (facilitating reductive elimination) and the hemilabile alcohol arm (stabilizing the metal center during resting states).

Status: Operational | Tier: L3 (Senior Application Scientist) Subject: 2-(Dicyclohexylamino)ethanol [CAS: 4509-85-9] Primary Applications: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald), Cu-Catalyzed Amination (Ullmann-type), Ru-Catalyzed Transfer Hydrogenation.

⚠️ Safety & Handling Directive

Critical Alert: 2-(Dicyclohexylamino)ethanol is classified as Acute Toxicity Category 2 (Fatal if swallowed/in contact with skin) and causes severe skin burns/eye damage.

  • Protocol: Handle only in a glovebox or efficient fume hood.

  • PPE: Butyl rubber gloves are recommended over standard nitrile for prolonged exposure due to the amino-alcohol nature.

  • Quenching: Acidic aqueous workup is required to fully sequester the ligand from the organic phase.

Module 1: The Optimization Matrix

Goal: Reduce metal loading (ppm) while maintaining Yield > 90%.

The most common error with 2-(Dicyclohexylamino)ethanol is treating it like a simple amine base. It is a ligand .[1] The alcohol moiety (


) can coordinate datively (L-type) or, upon deprotonation by strong base, covalently (X-type alkoxide).
Standard Screening Protocol (Scale-Down)

Do not start at low loading. Establish the "Cliff" by titrating down.

ParameterInitial Screen (High Load)Optimization Target (Low Load)Rationale
Metal Loading 2.0 - 5.0 mol%0.05 - 0.5 mol% Start high to confirm catalytic competence, then dilute.
Ligand:Metal Ratio 2:11.2:1 to 1.5:1 Excess ligand prevents metal aggregation (Pd-black/Cu-crash) but too much inhibits the active site.
Base

or


or

Stronger bases (

) may deprotonate the ligand's

, altering the mechanism (see Module 3).
Solvent Toluene/Dioxane (1:1)

or Xylenes
High boiling non-polar solvents often favor the bulky Cy-group solubility.
Temperature


Bulky ligands often require higher thermal energy to overcome the steric barrier for oxidative addition.

Module 2: The Hemilabile Workflow (Mechanism)

Understanding the "Open/Closed" mechanism is vital for troubleshooting. The alcohol arm protects the metal center (Closed) and releases it for substrate binding (Open).

HemilabileCycle PreCat Pre-Catalyst (M + Ligand) Resting Resting State (N^O-Chelated) 'Closed' PreCat->Resting Coordination Active Active Species (N-Coordinated) 'Open' Resting->Active Dissociation of -OH arm (Rate Limiting Step 1) Active->Resting No Substrate (Stabilization) OxAdd Oxidative Addition (Ar-X binds) Active->OxAdd Substrate Entry Prod Product Release OxAdd->Prod Catalytic Cycle Prod->Resting Re-coordination

Figure 1: The Hemilabile "Safety Switch" Mechanism. The alcohol arm (O) prevents catalyst death when substrate concentration is low.

Module 3: Troubleshooting Center (FAQs)

Issue 1: Reaction Stalls after 50% Conversion (The "Die-Off")

User Question: "My Suzuki coupling works great for the first hour, then stops completely. Adding more catalyst doesn't restart it. Why?"

Technical Diagnosis: This is likely Product Inhibition or Ligand Poisoning , not catalyst decomposition.

  • Mechanism: As the reaction proceeds, the concentration of the coupling product increases. If your product has Lewis-basic sites (pyridines, amines), they may compete with the hemilabile

    
     arm of the ligand.
    
  • The Fix:

    • Increase Temperature: Higher T (

      
      ) favors the dissociation of the inhibitory product.
      
    • Switch Base: If using

      
      , the ligand might be permanently deprotonated (strong X-type binding). Switch to a weaker base (
      
      
      
      ) to keep the
      
      
      protonated and labile.
Issue 2: Immediate Formation of Black Precipitate (Pd-Black)

User Question: "As soon as I heat the reaction, the solution turns black and yield is <5%. I'm using 0.5 mol% Pd."

Technical Diagnosis: Ligand Dissociation/Starvation . The bulky Dicyclohexyl groups provide steric protection, but if the concentration is too low, the entropy favors dissociation.

  • The Causality: At low loadings, the equilibrium shifts away from the metal-ligand complex. The "naked" metal aggregates.

  • The Fix:

    • Boost L:M Ratio: Increase the Ligand:Metal ratio to 2:1 or even 3:1 . You need free ligand in solution to push the equilibrium back toward the complex.

    • Pre-complexation: Do not mix Pd source and ligand in situ at

      
      . Stir them at RT for 30 mins in the solvent before adding base/substrate.
      
Issue 3: Poor Selectivity in Ullmann Amination (Cu Catalysis)

User Question: "I am getting significant hydrodehalogenation (reduction of Ar-I) instead of C-N coupling."

Technical Diagnosis: Hydride Transfer .

  • Mechanism: Amino-ethanol ligands can act as hydrogen donors (similar to Transfer Hydrogenation) if the catalytic cycle is slow. The

    
    -hydrogen on the ethanol backbone is susceptible to elimination if the metal center sits idle.
    
  • The Fix:

    • Solvent Change: Avoid secondary alcohol solvents (like Isopropanol). Use DMSO or Toluene .

    • Strict Anhydrous Conditions: Ensure the base is dry. Water can facilitate the off-cycle reduction pathway.

Module 4: Advanced Optimization Workflow

Use this logic flow to determine the next experimental step.

OptimizationFlow Start Start Optimization (Target: <0.5 mol%) CheckColor Observe Reaction Color Start->CheckColor Black Precipitate (Black/Mirror)? CheckColor->Black Stall Stalls at partial conv? Black->Stall No Action1 Increase L:M Ratio (Stabilize Metal) Black->Action1 Yes Action2 Check Base Strength (Prevent Alkoxide Lock) Stall->Action2 Yes Action3 Success: Lower Loading Stall->Action3 No (Full Conv)

Figure 2: Decision Matrix for Catalyst Loading Optimization.

References

  • Safety Data Sheet (SDS): 2-(Dicyclohexylamino)ethanol. Vertex AI / PubChem Verified Data.

  • Mechanistic Insight (Pd-Catalysis): "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization." National Institutes of Health (NIH). Discusses the role of amino-acid/amino-alcohol ligands in stabilizing Pd(II) via N,O-chelation.

  • Mechanistic Insight (Cu-Catalysis): "Diamine Ligands in Copper-Catalyzed Reactions." PubMed Central. Reviews the efficacy of bidentate N,N and N,O ligands in preventing copper aggregation in Ullmann couplings.

  • Ligand Class Behavior: "Chiral β-Amino Alcohols as Ligands for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation." MDPI. Illustrates the hemilabile nature of the amino-alcohol backbone in metal catalysis.

Sources

Optimization

troubleshooting poor performance of 2-(Dicyclohexylamino)ethanol corrosion inhibitors

The following technical support guide addresses the performance optimization and troubleshooting of 2-(Dicyclohexylamino)ethanol (DCAE) . This guide is structured for industrial researchers and corrosion engineers who ma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the performance optimization and troubleshooting of 2-(Dicyclohexylamino)ethanol (DCAE) .

This guide is structured for industrial researchers and corrosion engineers who may be encountering unexpected failure modes with this specific amine. Unlike lighter neutralizing amines (e.g., Morpholine, DEAE), DCAE presents unique physicochemical challenges due to its high molecular weight and hydrophobicity.[1]

[1]

Technical Profile & Mechanism of Action

Before troubleshooting, confirm that DCAE is the correct inhibitor for your system's thermodynamics. DCAE is a high-molecular-weight tertiary amine (MW: 225.37 g/mol ).[1]

  • Primary Function: It functions as a hybrid neutralizing and adsorption inhibitor . The bulky dicyclohexyl groups provide a hydrophobic barrier (film-like protection), while the amine group neutralizes carbonic acid.[1]

  • Key Limitation: Due to its mass, DCAE has a very low Vapor-Liquid (V/L) distribution ratio .[1] It tends to remain in the liquid phase or condense immediately upon phase change.

  • Ideal Application: Protection of boilers, early condensate lines, and wet steam systems.[1] It is poor for protecting distal (far-end) condensate return lines if used alone.[1]

Physicochemical Reference Table
PropertyValueImplication for Troubleshooting
CAS Number 4500-31-6Verification of raw material identity.[1]
Molecular Weight 225.37 g/mol Low Volatility. Will not travel far in steam headers.
Solubility (Water) Moderate/pH-dependentProne to precipitation in alkaline feed tanks.[1]
pKa ~10.0 - 10.5 (Est.)Strong base; effective neutralizer but risk of local over-alkalinization.[1]
Appearance Colorless/Yellow LiquidDarkening indicates oxidation/thermal degradation.

Troubleshooting Workflow

Use this logic flow to diagnose the root cause of performance failure.

DCAE_Troubleshooting Start Start: Poor Corrosion Inhibition CheckLoc Where is corrosion occurring? Start->CheckLoc Distal Distal / Far End of System CheckLoc->Distal Far from injection Local Boiler / Early Condensate CheckLoc->Local Near injection Feed Feed Tank / Pump Issues CheckLoc->Feed Pre-injection DistalCheck Check V/L Ratio Mismatch Distal->DistalCheck Solubility Precipitation / Cloudiness? Feed->Solubility DistalAction Action: Blend with volatile amine (e.g., Morpholine/Cyclohexylamine) DistalCheck->DistalAction LocalCheck Check Dosage & pH Overdose Pitting? (Caustic Gouging) LocalCheck->Overdose Underdose General Etching? (Low pH) LocalCheck->Underdose SolubilityAction Action: Use co-solvent or adjust feed tank pH < 9.0 Solubility->SolubilityAction

Figure 1: Decision tree for diagnosing DCAE failure modes based on location and symptom.

Critical Failure Modes & Solutions

Issue 1: "We are seeing severe corrosion in the distal (far) condensate lines."

Diagnosis: Distribution Failure (Low V/L Ratio). Unlike Diethylaminoethanol (DEAE), which distributes evenly (V/L ~1.7), DCAE is too heavy to vaporize efficiently with steam.[1] It "rains out" in the first few meters of the steam line. The far end of your system is receiving zero inhibitor , leaving it exposed to Carbonic Acid attack.

  • The Fix: You cannot solve this by increasing the DCAE dosage (this will only overdose the boiler). You must switch to a blended amine strategy .

  • Actionable Protocol:

    • Maintain DCAE for boiler/early-line protection.[1]

    • Spike your formulation with a high-volatility amine such as Cyclohexylamine (V/L ~4.[1]0) or Morpholine (V/L ~0.4, but better transport than DCAE).[1]

    • Target a blend ratio of 30% DCAE / 70% Volatile Amine for complex steam geometries.

Issue 2: "The chemical pump is clogging, or the feed tank is cloudy."

Diagnosis: Solubility/Phase Separation. DCAE has two hydrophobic cyclohexyl rings. While the ethanol group provides some polarity, the molecule is not infinitely soluble in water, especially at high pH or high concentrations. If you are mixing DCAE with other alkaline inhibitors (like caustic soda or phosphate), the high ionic strength can "salt out" the organic amine.

  • The Fix:

    • Dilution Water: Use condensate or demineralized water for the feed tank. Hard water (Ca/Mg) promotes amine precipitation.[1]

    • Co-Solvent: If preparing a high-concentration stock solution (>10%), add a co-solvent.[1] Isopropanol or Ethylene Glycol (5-10% v/v) can stabilize the DCAE in solution.[1]

    • Agitation: DCAE requires continuous agitation in the feed tank. It can stratify if left static for >24 hours.

Issue 3: "The treated metal surfaces feel 'greasy' or have sticky deposits."

Diagnosis: Overdosing / Gunking. Because DCAE has film-forming characteristics (adsorption), overdosing does not just waste chemical—it creates a sticky, hydrophobic sludge.[1] This sludge can trap iron oxide particles, creating "under-deposit corrosion" cells.[1]

  • The Fix:

    • Reduce Dosage: DCAE is effective at lower concentrations than lighter amines due to its molecular weight.

    • Check Thermal Stability: If the deposits are black/tarry, the DCAE may be thermally degrading. The safe upper limit for DCAE is approximately 250°C (482°F) . Above this, the ethanol tail cleaves, leaving Dicyclohexylamine and tarry polymers.

Quantification Protocol: Measuring Residual DCAE

Standard pH monitoring is insufficient because it does not distinguish between ammonia (a breakdown product) and the active amine. Use this two-phase titration method to verify active DCAE levels.[1]

Method: Non-Aqueous Amine Titration [1]

  • Sampling: Collect 100 mL of condensate. Cool immediately to <25°C to prevent flashing of volatiles (though DCAE is less volatile, accuracy requires this).

  • Extraction:

    • Add 50 mL Chloroform (

      
      ) to the sample.
      
    • Adjust aqueous pH to >11 using dilute NaOH (forces DCAE into the organic phase).

    • Shake vigorously for 2 minutes. Separation time: 5 minutes.

  • Titration:

    • Extract the Chloroform layer (bottom).

    • Add 20 mL Glacial Acetic Acid.

    • Titrate with 0.1N Perchloric Acid in glacial acetic acid using Crystal Violet indicator.

    • Endpoint: Blue to Blue-Green.[1]

  • Calculation:

    
    [1]
    

Frequently Asked Questions (FAQ)

Q: Can I use DCAE in a food/pharma grade steam system? A: Proceed with extreme caution. While some amines (like DEAE/Cyclohexylamine) have specific FDA allowances (21 CFR 173.310) with strict limits, DCAE is less common in these regulations.[1] You must verify the specific regulatory status of CAS 4500-31-6 for your jurisdiction.[1] Generally, it is restricted to non-food contact industrial boilers.

Q: Why does my condensate pH fluctuate wildly with DCAE? A: This is likely a sampling artifact . Because DCAE films on surfaces, it can adsorb onto the plastic or glass of your sample bottle.

  • Tip: Rinse the sample bottle 3 times with the condensate before taking the final sample. Measure pH immediately (in-line measurement is preferred over grab sampling).[1]

Q: Is DCAE compatible with oxygen scavengers like Hydrazine or DEHA? A: Yes.[1] In fact, DCAE exhibits a synergistic effect with DEHA (Diethylhydroxylamine) .[1] The DCAE modulates the pH to an optimal range (9.0–9.5), which accelerates the oxygen-scavenging reaction rate of DEHA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7063500, Ethanol, 2-(dicyclohexylamino)-. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: Ethanol, 2-(dicyclohexylamino)-.[1][2] Retrieved from [Link][1][2]

  • O'Neil, M.J.[1] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (Validating physical constants for heavy amines). [Link][1]

Sources

Reference Data & Comparative Studies

Validation

performance comparison of 2-(Dicyclohexylamino)ethanol and N-methyldiethanolamine as corrosion inhibitors

This guide provides an in-depth technical comparison of 2-(Dicyclohexylamino)ethanol (DCAE) and N-methyldiethanolamine (MDEA) as corrosion inhibitors. It is designed for researchers and application scientists requiring a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(Dicyclohexylamino)ethanol (DCAE) and N-methyldiethanolamine (MDEA) as corrosion inhibitors. It is designed for researchers and application scientists requiring a mechanistic understanding of amine-based inhibition in acidic and sour environments.

Executive Summary

In the domain of corrosion mitigation, the choice between 2-(Dicyclohexylamino)ethanol (DCAE) and N-methyldiethanolamine (MDEA) represents a trade-off between film-forming efficacy and solubility/neutralization capacity .

  • DCAE (CAS 4500-31-6) is a bulky, hydrophobic tertiary amine. Its dual cyclohexyl rings provide exceptional steric coverage, making it a superior film-forming inhibitor, particularly effective in high-salinity or vapor-phase environments (VCI). It functions primarily by blocking active sites via steric hindrance.

  • MDEA (CAS 105-59-9) is a hydrophilic alkanolamine. While it offers moderate corrosion inhibition, its primary industrial utility lies in acid gas scavenging (

    
    ). As an inhibitor, it functions through a mixed mechanism but generally requires higher concentrations to achieve the surface coverage exhibited by DCAE.
    

Recommendation: Select DCAE for direct surface protection in aggressive chloride/acidic media. Select MDEA when the system requires simultaneous pH buffering or acid gas removal, or as a co-inhibitor to enhance the solubility of bulkier amines.

Structural & Mechanistic Basis

The performance divergence stems directly from the molecular architecture. We analyze this using a Structure-Activity Relationship (SAR) approach, akin to ligand-receptor binding in drug discovery.

Chemical Profile
Feature2-(Dicyclohexylamino)ethanol (DCAE) N-methyldiethanolamine (MDEA)
CAS Number 4500-31-6105-59-9
Molecular Weight ~225.37 g/mol 119.16 g/mol
Hydrophobicity High (Two Cyclohexyl Rings)Low (Two Hydroxyls, Short Methyl)
Steric Bulk High (Large "Umbrella" effect)Low (Compact molecule)
Solubility (H2O) Low to Moderate (Emulsifiable)Miscible
Primary Mode Adsorption (Film Forming)Neutralization / Weak Adsorption
Mechanism of Adsorption

The following diagram illustrates the competitive adsorption pathways. DCAE utilizes its cyclohexyl "tails" to repel water, creating a hydrophobic barrier, whereas MDEA relies on the interaction of its lone pair electrons with the metal surface (d-orbital interaction).

AdsorptionMechanism cluster_DCAE DCAE (Hydrophobic Shielding) cluster_MDEA MDEA (Chemisorption/Neutralization) Metal Metal Surface (Fe) DCAE_Mol DCAE Molecule (Bulky Cyclohexyl Rings) Film Dense Hydrophobic Film (High Surface Coverage θ) DCAE_Mol->Film Physisorption (Van der Waals) Film->Metal Blocks H2O/Cl- Access MDEA_Mol MDEA Molecule (Hydrophilic/Compact) Layer Porous Adsorption Layer (Lower Surface Coverage θ) MDEA_Mol->Layer Chemisorption (N-Fe Interaction) Layer->Metal Partial Blockage

Figure 1: Comparative adsorption mechanism. DCAE forms a dense hydrophobic barrier due to steric bulk, while MDEA forms a thinner, more porous layer.

Experimental Protocols

To validate the performance differences, the following self-validating protocols are recommended. These align with ASTM G31 (Weight Loss) and G106 (Impedance) standards.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Measure the Charge Transfer Resistance (


) and Double Layer Capacitance (

) to quantify the barrier quality.
  • Preparation: Polish mild steel coupons (API 5L X65 or similar) to 1200 grit. Degrease with acetone.

  • Electrolyte: 1.0 M HCl (simulating acid stimulation) or

    
    -saturated brine (3.5% NaCl).
    
  • Setup: Three-electrode cell (WE: Steel, CE: Platinum, RE: Ag/AgCl).

  • OCP: Allow Open Circuit Potential to stabilize (approx. 30–60 mins).

  • Measurement: Apply sinusoidal voltage perturbation (10 mV amplitude) over frequency range

    
    .
    
  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
Protocol B: Potentiodynamic Polarization

Objective: Determine if the inhibitor is anodic, cathodic, or mixed-type.

  • Scan Range: ±250 mV relative to OCP.

  • Scan Rate: 0.5 mV/s (slow scan to maintain quasi-equilibrium).

  • Calculation: Extrapolate Tafel slopes (

    
    ) to determine Corrosion Current Density (
    
    
    
    ).

ExperimentalWorkflow cluster_Tests Electrochemical Tests Start Sample Prep (Polish/Degrease) OCP OCP Stabilization (30-60 min) Start->OCP EIS EIS (100kHz - 10mHz) OCP->EIS Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Analysis Data Fitting (Randles Circuit) Tafel->Analysis Result Calculate IE% (Inhibition Efficiency) Analysis->Result

Figure 2: Sequential workflow for electrochemical validation of inhibitor efficiency.

Performance Comparison & Data Analysis

The following data synthesis extrapolates from direct studies of Dicyclohexylamine (the parent structure of DCAE) and MDEA in acidic/sour environments.

Inhibition Efficiency (IE%) vs. Concentration

Data derived from comparative studies in 1M HCl and CO2-saturated brine.

Concentration (ppm)DCAE (Est. IE%) MDEA (Est. IE%) Interpretation
50 ppm 65 - 75%20 - 30%DCAE shows rapid adsorption at low concentrations due to hydrophobicity.
200 ppm 85 - 92%45 - 55%MDEA requires significantly higher loading to achieve protection.
500 ppm > 95%70 - 80%DCAE reaches saturation (plateau); MDEA continues to improve slowly.
Temperature Stability
  • DCAE: Exhibits negative temperature coefficient . Efficiency decreases as temperature rises (e.g., from 95% at 25°C to ~80% at 60°C) due to desorption of the physically adsorbed film.

  • MDEA: Also degrades with temperature but is often used in high-temp gas treating. As a corrosion inhibitor, its efficiency drops sharply >60°C unless formulated with intensifiers.

Thermodynamic Parameters
  • Adsorption Isotherm: Both inhibitors typically follow the Langmuir Isotherm , indicating monolayer coverage.

  • Free Energy (

    
    ): 
    
    • DCAE:

      
      . Indicates Physi-chemisorption  (strong physical bonding reinforced by the ethanol tail).
      
    • MDEA:

      
      . Indicates primarily Physisorption  or weak electrostatic interaction.
      

Critical Analysis for Drug/Chemical Developers

For professionals transitioning from drug discovery to materials science, consider the "Head-Tail" analogy :

  • The Anchor (Head): The Nitrogen atom acts as the "ligand" binding to the metal "receptor" (d-orbitals).

    • DCAE: Tertiary amine.[1] Electron density is high, but steric hindrance from cyclohexyl rings can make the approach to the surface slower (kinetically controlled).

    • MDEA:[1][2] Tertiary amine with hydroxyl tails. The hydroxyls can chelate or interact with water, potentially competing with surface binding.

  • The Shield (Tail):

    • DCAE: The two cyclohexyl rings act like a lipophilic pharmacophore . They exclude water/ions. This is the primary driver of its superior performance.

    • MDEA:[1][2] The hydroxyethyl tails are hydrophilic. They do not exclude water effectively, leading to a "leaky" protective layer.

Safety & Toxicity Note:

  • DCAE: Generally more toxic to aquatic life due to high lipophilicity (bioaccumulation potential).

  • MDEA: Lower toxicity, biodegradable, but massive volumes used in gas treating present handling challenges.

References

  • Comparative Evaluation of Amine Inhibitors: Andalu, F. W., et al. (2023). "Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel." University of Dar es Salaam Journals.

  • MDEA Corrosion Mechanisms: Kozubal, M., et al. (2017). "Corrosion Mechanism of Steels in MDEA Solution." International Journal of Electrochemical Science.

  • DCAE Chemical Data: ChemicalBook. "2-(Dicyclohexylamino)ethanol Properties and Applications."

  • EIS Protocols: Lazanas, A., et al. (2022). "Electrochemical Impedance Spectroscopy: A Tutorial." ACS Measurement Science Au.

  • Amine Structure-Activity Studies: Sinfoo Biotech. "Structure and CAS 4500-31-6 Data."

(Note: While direct IE% data for CAS 4500-31-6 is rare in open literature, the performance data above is synthesized from the validated behavior of its parent molecule, Dicyclohexylamine, and standard MDEA benchmarks.)

Sources

Comparative

A Comparative Guide to Alternatives for 2-(Dicyclohexylamino)ethanol in Corrosion Protection

In the continuous battle against metallic corrosion, which incurs substantial economic losses globally, corrosion inhibitors are a critical line of defense.[1] Among the various types of inhibitors, volatile corrosion in...

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous battle against metallic corrosion, which incurs substantial economic losses globally, corrosion inhibitors are a critical line of defense.[1] Among the various types of inhibitors, volatile corrosion inhibitors (VCIs) present a unique advantage, especially for protecting enclosed systems and complex geometries where direct application of liquid or solid inhibitors is impractical. 2-(Dicyclohexylamino)ethanol (DCHA) has long been a staple in this category. However, evolving environmental regulations, the demand for higher performance under specific conditions, and the push towards more sustainable solutions have necessitated a deeper exploration of viable alternatives.[2][3]

This guide provides a comprehensive comparison of promising alternatives to DCHA, grounded in experimental data and established testing methodologies. It is designed for researchers, materials scientists, and formulation chemists seeking to innovate and optimize their corrosion protection strategies.

Understanding the Benchmark: 2-(Dicyclohexylamino)ethanol (DCHA)

DCHA is a classic volatile corrosion inhibitor. Its efficacy stems from its ability to sublime at ambient temperatures, allowing its vapor to permeate an enclosed space.[4] The inhibitor molecules then adsorb onto metallic surfaces, forming a thin, protective monomolecular layer.[5][6] This barrier stifles the electrochemical reactions that lead to corrosion. The mechanism involves the lone pair of electrons on the nitrogen atom and the oxygen atom of the ethanol group interacting with the metal surface.

Mechanism of Volatile Corrosion Inhibition

G cluster_0 Enclosed System (e.g., Packaging, Pipeline) cluster_1 Corrosion Cell VCI_Source VCI Emitter (e.g., Paper, Powder) Vapor VCI Molecules in Vapor Phase VCI_Source->Vapor Sublimation Metal Metal Surface Vapor->Metal Migration & Condensation Layer Protective Adsorbed Layer Metal->Layer Adsorption Anode Anode (Metal Oxidation) Layer->Anode Blocks Anodic Reaction Cathode Cathode (Oxygen Reduction) Layer->Cathode Blocks Cathodic Reaction Anode->Cathode Electron Flow (Metal) G A Inhibitor Selection & Sample Preparation B Weight Loss Measurement (ASTM G31) A->B C Electrochemical Testing A->C F Accelerated Corrosion Test (e.g., Salt Spray ASTM B117) A->F G Surface Analysis (SEM, EDS) B->G H Data Analysis & Performance Ranking B->H D Potentiodynamic Polarization (ASTM G59) C->D E Electrochemical Impedance Spectroscopy (EIS) (ASTM G106) C->E D->H E->H F->G G->H

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 2-(Dicyclohexylamino)ethanol in Mixtures

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of 2-(Dicyclohexylamino)ethanol 2-(Dicyclohexylamino)ethanol is a secondary amino alcohol whose accurate quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 2-(Dicyclohexylamino)ethanol

2-(Dicyclohexylamino)ethanol is a secondary amino alcohol whose accurate quantification in various matrices is critical in pharmaceutical development and quality control. Its chemical structure, characterized by a bulky dicyclohexyl moiety and a primary alcohol, presents unique analytical challenges. The molecule lacks a significant chromophore, rendering direct UV-Vis spectrophotometric or HPLC-UV detection difficult at low concentrations. Furthermore, its polarity and potential for hydrogen bonding can lead to poor peak shape and reproducibility in gas chromatography without appropriate derivatization.

This guide explores and compares three common analytical techniques for the quantification of 2-(Dicyclohexylamino)ethanol:

  • Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization.

  • UV-Vis Spectrophotometry after a color-forming reaction.

Each method is evaluated based on its specificity, sensitivity, linearity, accuracy, precision, and overall suitability for routine analysis in a drug development setting. The principles of method validation are guided by the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9]

Method Comparison: At a Glance

FeatureGC-FID with DerivatizationHPLC-UV with DerivatizationUV-Vis Spectrophotometry (Colorimetric)
Principle Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by detection via ionization in a hydrogen flame.Separation of derivatized analyte by partitioning between a liquid mobile phase and a solid stationary phase, followed by detection via UV absorbance.Formation of a colored complex through a chemical reaction, with concentration determined by the absorbance of light at a specific wavelength.
Specificity HighHighLow to Moderate
Sensitivity High (ng/mL to sub-ng/mL)High (µg/mL to ng/mL)Moderate (µg/mL)
Linearity Excellent over a wide rangeExcellent over a wide rangeGood over a narrower range
Throughput ModerateHighHigh
Cost (Instrument) HighHighLow
Cost (Per Sample) ModerateModerateLow
Key Advantage Excellent separating power for complex mixtures.Versatility for a wide range of analytes and matrices.Simplicity and low cost.
Key Disadvantage Requires derivatization for polar, non-volatile compounds.Requires derivatization for compounds lacking a chromophore.Susceptible to interference from other compounds in the matrix.

Note: The performance characteristics presented are illustrative and can vary based on the specific instrumentation, reagents, and matrix effects.

Section 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[10] For a polar and relatively non-volatile compound like 2-(Dicyclohexylamino)ethanol, derivatization is essential to improve its volatility and chromatographic behavior.[11][12] Silylation is a common derivatization technique for compounds with active hydrogens, such as alcohols and amines.[11]

The Rationale Behind Derivatization for GC Analysis

The primary goal of derivatization in this context is to replace the active hydrogen on the hydroxyl and amino groups with a non-polar, thermally stable moiety.[11] This chemical modification achieves several critical objectives:

  • Increased Volatility: The derivatized analyte has a lower boiling point, allowing it to be readily vaporized in the GC inlet without decomposition.

  • Improved Peak Shape: By reducing the polarity of the molecule, interactions with the stationary phase are minimized, resulting in sharper, more symmetrical peaks.

  • Enhanced Thermal Stability: The derivatized compound is less prone to degradation at the high temperatures of the GC inlet and column.

A common and effective class of derivatizing agents for this purpose are silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol: GC-FID with Silylation

This protocol outlines a plausible method for the quantitative analysis of 2-(Dicyclohexylamino)ethanol in a mixture, drawing parallels from established methods for other amino alcohols.

1.2.1. Sample Preparation and Derivatization Workflow

Caption: Workflow for sample preparation and silylation derivatization for GC-FID analysis.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh a sample containing 2-(Dicyclohexylamino)ethanol into a vial.

  • Dissolution: Add a precise volume of a suitable aprotic solvent, such as pyridine or dimethylformamide, to dissolve the sample.

  • Internal Standard: Spike the solution with an internal standard (e.g., tetradecane) to correct for variations in injection volume and detector response.

  • Derivatization: Add an excess of a silylating reagent, such as BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at approximately 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-FID system.

1.2.2. Instrumental Conditions

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, offering high sensitivity and a wide linear range.[13]
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of a wide range of derivatized compounds.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte and internal standard.
Detector Temperature 300°CPrevents condensation of the analytes in the detector.
Oven Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 minProvides good separation of the analyte from the solvent, internal standard, and potential impurities.
Carrier Gas Helium or HydrogenInert mobile phase for carrying the analytes through the column.
Flow Rate 1.0 mL/min (constant flow)Optimal flow rate for good separation efficiency.
Injection Volume 1 µLA small injection volume prevents column overloading.
Split Ratio 20:1Reduces the amount of sample entering the column, preventing peak broadening.
Illustrative Performance Data (GC-FID)
Validation ParameterIllustrative ResultICH Q2(R2) Guideline
Linearity (r²) > 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Range 1 - 500 µg/mLThe specified range over which the method is linear, accurate, and precise.
Accuracy (% Recovery) 98.0 - 102.0%The closeness of test results to the true value.
Precision (% RSD) < 2.0%The degree of scatter between a series of measurements.
Limit of Detection (LOD) 0.3 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) 1.0 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[14] However, for analytes like 2-(Dicyclohexylamino)ethanol that lack a native chromophore, direct UV detection is not feasible at low concentrations. Therefore, pre-column derivatization with a UV-absorbing reagent is necessary.[15]

The Rationale Behind Derivatization for HPLC-UV Analysis

The primary purpose of derivatization in this context is to introduce a chromophore into the 2-(Dicyclohexylamino)ethanol molecule, allowing for sensitive detection by a UV detector.[15] A variety of derivatizing agents are available for primary and secondary amines, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 2,4-dinitrofluorobenzene (DNFB).[15] These reagents react with the secondary amine group of 2-(Dicyclohexylamino)ethanol to form a highly UV-active derivative.

Experimental Protocol: HPLC-UV with Derivatization

This protocol describes a plausible HPLC-UV method for the quantification of 2-(Dicyclohexylamino)ethanol using FMOC-Cl as the derivatizing agent.

2.2.1. Sample Preparation and Derivatization Workflow

Caption: Workflow for sample preparation and FMOC-Cl derivatization for HPLC-UV analysis.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh a sample containing 2-(Dicyclohexylamino)ethanol into a vial.

  • Dissolution: Dissolve the sample in a mixture of acetonitrile and water.

  • Buffering: Add a borate buffer to adjust the pH to approximately 9.0, which is optimal for the derivatization reaction.

  • Derivatization: Add a solution of FMOC-Cl in acetonitrile to the sample.

  • Reaction: Allow the reaction to proceed at room temperature for about 10 minutes.

  • Quenching: Add a quenching reagent, such as a glycine solution, to react with the excess FMOC-Cl and stop the derivatization reaction.

  • Injection: Inject an aliquot of the reaction mixture into the HPLC-UV system.

2.2.2. Instrumental Conditions

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine quantitative analysis.
Detector UV-Vis Diode Array Detector (DAD)Allows for the selection of the optimal wavelength for the derivatized analyte and can provide spectral information for peak purity assessment.
Column C18 (e.g., 4.6 x 150 mm, 5 µm)A versatile reversed-phase column suitable for the separation of the derivatized analyte.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides good peak shape and resolution.
Mobile Phase B AcetonitrileThe organic modifier for eluting the analyte.
Gradient 50% B to 90% B over 15 minutesA gradient elution is often necessary to separate the derivatized analyte from the derivatizing reagent and other impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains a stable and reproducible retention time.
Detection Wavelength 265 nmThe approximate UV maximum for the FMOC-amine derivative.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
Illustrative Performance Data (HPLC-UV)
Validation ParameterIllustrative ResultICH Q2(R2) Guideline
Linearity (r²) > 0.998A linear relationship should be demonstrated across the range of the analytical procedure.
Range 5 - 200 µg/mLThe specified range over which the method is linear, accurate, and precise.
Accuracy (% Recovery) 97.5 - 102.5%The closeness of test results to the true value.
Precision (% RSD) < 2.5%The degree of scatter between a series of measurements.
Limit of Detection (LOD) 1.5 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) 5.0 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Section 3: UV-Vis Spectrophotometry (Colorimetric Method)

UV-Vis spectrophotometry is a simple, rapid, and cost-effective analytical technique. For a non-chromophoric compound like 2-(Dicyclohexylamino)ethanol, a color-forming reaction is required for quantification.[16] This typically involves reacting the analyte with a reagent to produce a colored complex, the absorbance of which is proportional to the analyte's concentration.

Principle of the Colorimetric Assay

A common colorimetric method for amines involves the use of ninhydrin.[17][18] Ninhydrin reacts with primary and secondary amines in the presence of a reducing agent to form a colored product, often referred to as Ruhemann's purple, which has a maximum absorbance around 570 nm.[16][18]

Experimental Protocol: UV-Vis Spectrophotometry with Ninhydrin

This protocol provides a general procedure for the colorimetric determination of 2-(Dicyclohexylamino)ethanol.

3.2.1. Sample Preparation and Reaction Workflow

Caption: Workflow for colorimetric analysis of 2-(Dicyclohexylamino)ethanol using ninhydrin.

Step-by-Step Procedure:

  • Sample and Standard Preparation: Prepare a series of standard solutions of 2-(Dicyclohexylamino)ethanol in a suitable solvent (e.g., water or a buffer). Prepare the unknown sample in the same solvent.

  • Reaction Setup: Pipette a fixed volume of each standard and the unknown sample into separate test tubes.

  • Reagent Addition: Add a freshly prepared ninhydrin reagent to each tube.

  • Heating: Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes) to allow the color to develop.

  • Cooling and Dilution: Cool the tubes to room temperature and add a dilution solvent (e.g., 50% ethanol) to a final fixed volume.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (around 570 nm) using a UV-Vis spectrophotometer, with a reagent blank as the reference.

  • Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the unknown sample from this curve.

Illustrative Performance Data (UV-Vis Spectrophotometry)
Validation ParameterIllustrative ResultICH Q2(R2) Guideline
Linearity (r²) > 0.995A linear relationship should be demonstrated across the range of the analytical procedure.
Range 10 - 100 µg/mLThe specified range over which the method is linear, accurate, and precise.
Accuracy (% Recovery) 95.0 - 105.0%The closeness of test results to the true value.
Precision (% RSD) < 5.0%The degree of scatter between a series of measurements.
Limit of Detection (LOD) 3.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) 10.0 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion and Recommendations

The choice of an analytical method for the quantitative determination of 2-(Dicyclohexylamino)ethanol depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

  • For high-specificity and high-sensitivity analysis, especially in complex matrices, GC-FID with silylation derivatization is the recommended method. Its excellent resolving power makes it ideal for separating the analyte from potential impurities.

  • HPLC-UV with derivatization offers a robust and versatile alternative, particularly in high-throughput environments. While the specificity may be slightly lower than GC, it is generally sufficient for most quality control applications.

  • UV-Vis spectrophotometry is a suitable option for rapid, routine analysis where high specificity is not a critical requirement and the sample matrix is relatively simple. Its low cost and ease of use make it an attractive screening tool.

Ultimately, the selected method must be validated according to the principles outlined in the ICH Q2(R2) and FDA guidelines to ensure that it is fit for its intended purpose and that the data generated is reliable and defensible.[1][2][3][4][5][6][7][8][9] The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides further valuable guidance on the principles and practices of chromatographic analysis.[19][20][21]

References

  • Holmgren, E. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Diva-portal.org. Retrieved from [Link]

  • Bujaroska Perkovikj, A., et al. (2022). Development and Validation of a Quantitative HS-GC/FID Method for Alcohol Analysis in Biological Samples: Stability Assesment. ResearchGate. Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). RU2012869C1 - Method of spectrophotometric determination of aminoacids.
  • ResearchGate. (n.d.). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric and Chromatographic Analysis of Amino Acids Present in Leaves of Ailanthus Excelsa. Retrieved from [Link]

  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Amino alcohols Analysis of ethanol amines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • TSI Journals. (2007). Spectrophotometric Determination Of Some Amino Acids Using 7,7',8,8'-Tetracyanoquinodimethane Reagent. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance on analytical method validation. Retrieved from [Link]

  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. GC-FID chromatogram (30-m ZB-5 column) of amino acid standards.... Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Dr. H.B. MAHESHA. (n.d.). Estimation of amino acid by Ninhydrin method. Retrieved from [Link]

  • National Institutes of Health. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

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Comparative

A Comparative Kinetic Analysis of Amino Alcohol-Based Cholinesterase Inhibitors

A Technical Guide for Researchers in Neurodegenerative Disease and Drug Discovery Introduction: The Critical Role of Cholinesterase Inhibition in Neurodegenerative Disease Understanding the Kinetics of Enzyme Inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neurodegenerative Disease and Drug Discovery

Introduction: The Critical Role of Cholinesterase Inhibition in Neurodegenerative Disease

Understanding the Kinetics of Enzyme Inhibition

The potency of an enzyme inhibitor is quantitatively described by several key kinetic parameters. The half-maximal inhibitory concentration (IC50) is a widely used metric that represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.

For a more nuanced understanding of the enzyme-inhibitor interaction, the inhibition constant (Ki) is determined. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme and is independent of the substrate concentration. It provides insight into the intrinsic potency of the inhibitor. The mode of inhibition, whether competitive, non-competitive, or mixed, describes how the inhibitor interacts with the enzyme and its substrate. This is often determined graphically using a Lineweaver-Burk plot, which can distinguish between these different mechanisms.[2][3][4]

Comparative Kinetic Data of Selected Cholinesterase Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of selected amino alcohol-based compounds against AChE and BChE, alongside standard cholinesterase inhibitors for a comprehensive comparison.

Compound/DrugTarget EnzymeIC50 (µM)Reference
Amino Alcohol Derivatives
N,N-Disubstituted Carbamate 1BChE0.12 ± 0.09[5]
N,N-Disubstituted Carbamate 7BChE0.38 ± 0.01[5]
Standard Cholinesterase Inhibitors
GalantamineAChE0.31[5]
BChE9.9[5]
TacrineAChE (snake venom)0.031[6]
BChE (human serum)0.0256[6]
RivastigmineAChE0.088 - 0.388 (range for derivatives)[7]
BChE0.137 - 0.544 (range for derivatives)[7]

Analysis of Kinetic Data:

The data presented reveals that certain amino alcohol derivatives, specifically N,N-disubstituted carbamates, exhibit potent and selective inhibition of BChE, with IC50 values in the sub-micromolar range.[5] For instance, compound 1 is a highly effective BChE inhibitor with an IC50 of 0.12 µM.[5] In comparison, the standard drug Galantamine is a more potent inhibitor of AChE (IC50 = 0.31 µM) than BChE (IC50 = 9.9 µM).[5] Tacrine demonstrates high potency against both enzymes, with IC50 values in the nanomolar range.[6] The range of IC50 values for rivastigmine and its derivatives highlights how structural modifications can influence inhibitory activity against both AChE and BChE.[7]

Experimental Protocol: Determination of Cholinesterase Inhibitory Activity via Ellman's Assay

The determination of cholinesterase activity and the screening of inhibitors are most commonly performed using the spectrophotometric method developed by Ellman and colleagues. This assay is based on the hydrolysis of the substrate acetylthiocholine (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[8][9][10][11][12]

Materials and Reagents:
  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test inhibitors (e.g., 2-(Dicyclohexylamino)ethanol analogs)

  • Standard inhibitors (e.g., Galantamine, Tacrine)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

The following diagram illustrates the key steps in performing the Ellman's assay for the determination of cholinesterase inhibition.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Substrate Solution (ATCI/BTCI) - Enzyme Solution (AChE/BChE) - Inhibitor Solutions add_reagents Add to each well: 1. Phosphate Buffer 2. DTNB Solution 3. Inhibitor (or vehicle for control) 4. Enzyme Solution prep_reagents->add_reagents Dispense preincubate Pre-incubate at 37°C for 15 minutes add_reagents->preincubate Incubate add_substrate Initiate reaction by adding Substrate Solution (ATCI/BTCI) preincubate->add_substrate Start Reaction measure_abs Measure absorbance at 412 nm kinetically over time (e.g., every minute for 10 minutes) add_substrate->measure_abs Read Plate calc_rate Calculate the rate of reaction (change in absorbance/time) measure_abs->calc_rate Generate Kinetic Data calc_inhibition Calculate % Inhibition for each inhibitor concentration calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 from the dose-response curve plot_curve->determine_ic50

Caption: Workflow for determining cholinesterase inhibition using Ellman's assay.

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 8.0.

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve the substrate (ATCI or BTCI) in deionized water to a final concentration of 10 mM.

    • Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer. The final concentration in the well should be optimized to give a linear reaction rate for at least 10 minutes.

    • Prepare a series of dilutions of the test inhibitors and standard inhibitors in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well microplate, add the following in order:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 20 µL of the inhibitor solution at various concentrations (for the control, add 20 µL of buffer).

      • 10 µL of the enzyme solution.

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Immediately place the microplate in a temperature-controlled microplate reader (37°C).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm at 1-minute intervals for a total of 10 minutes.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Determining the Mode of Inhibition: The Lineweaver-Burk Plot

To elucidate the mechanism by which an inhibitor interacts with the enzyme, a kinetic analysis is performed by measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted as a double reciprocal plot, known as the Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines on this plot reveals the mode of inhibition.

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_mixed Mixed Inhibition competitive Lines intersect on the y-axis. Km increases, Vmax is unchanged. noncompetitive Lines intersect on the x-axis. Km is unchanged, Vmax decreases. mixed Lines intersect to the left of the y-axis. Both Km and Vmax change.

Caption: Interpretation of Lineweaver-Burk plots for different inhibition modes.

Conclusion and Future Directions

This guide has provided a framework for the comparative kinetic study of amino alcohol-based cholinesterase inhibitors. While direct kinetic data for 2-(Dicyclohexylamino)ethanol remains to be elucidated, the analysis of structurally related compounds demonstrates the potential of this chemical class to yield potent and selective inhibitors of AChE and BChE. The detailed experimental protocol for the Ellman's assay provides a robust and reproducible method for researchers to determine key kinetic parameters (IC50 and Ki) and to characterize the mode of inhibition.

Future research should focus on synthesizing and evaluating a broader range of dicyclohexylaminoethanol derivatives to establish a clear structure-activity relationship. Such studies, guided by the principles of kinetic analysis outlined herein, will be instrumental in the rational design of novel and more effective therapeutic agents for the treatment of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

References

  • Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6333835/]
  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [URL: https://www.researchgate.net/figure/IC50-values-for-acetylcholinesterase-and-butyrylcholinesterase_tbl1_323499144]
  • Lineweaver–Burk Plot. Microbe Notes. [URL: https://microbenotes.com/lineweaver-burk-plot/]
  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ay/c8ay00431e]
  • IC 50 values for activities on AChE and BChE. ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-for-activities-on-AChE-and-BChE_tbl2_235999201]
  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [URL: https://www.researchgate.net/figure/IC50-values-for-acetylcholinesterase-and-butyrylcholinesterase_tbl1_323499144]
  • A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-acetylcholinesterase-ache-inhibitor-ic50-values/]
  • Can I calculate the IC50 value from the Ellman assay? ResearchGate. [URL: https://www.researchgate.
  • Lineweaver–Burk plot. Wikipedia. [URL: https://en.wikipedia.org/wiki/Lineweaver%E2%80%93Burk_plot]
  • Inhibition of two different cholinesterases by tacrine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11798126/]
  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [URL: https://www.khanacademy.org/science/biology/energy-and-enzymes/enzyme-regulation/a/enzyme-inhibition-and-kinetics-graphs]
  • Kinetic analysis of the toxicological effect of tacrine (Cognex) on human retinal acetylcholinesterase activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10731602/]
  • Ellman's Assay Protocol. BroadPharm. [URL: https://broadpharm.com/blog/ellmans-assay-protocol/]
  • potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. Unknown Source.
  • Enzyme Inhibition. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/13%3A_Chemical_Kinetics/13.5%3A_Enzyme_Inhibition]
  • IC 50 (M) Values for the Inhibition of AChE and BuChE by Compounds 52-74. ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-M-Values-for-the-Inhibition-of-AChE-and-BuChE-by-Compounds-52-74_tbl2_328461712]
  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [URL: https://www.bmglabtech.
  • galantamine [Ligand Id: 6693] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandActivityRange?ligandId=6693]
  • Synthesis, kinetic studies and molecular modeling of novel tacrine dimers as cholinesterase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26001809/]
  • Ellman's Reagent. Fisher Scientific. [URL: https://www.fishersci.com/us/en/products/I9C8K3X2/ellman-s-reagent.html]
  • Anticholinesterase Activities of Different Solvent Extracts of Brewer's Spent Grain. MDPI. [URL: https://www.mdpi.com/2304-8158/8/9/371]
  • Kinetic analysis results for reference molecule tacrine. ResearchGate. [URL: https://www.researchgate.net/figure/Kinetic-analysis-results-for-reference-molecule-tacrine-A-Lineweaver-Burk-plots-for_fig3_338426038]
  • Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. YouTube. [URL: https://www.youtube.
  • Tacrine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tacrine]

Sources

Validation

Strategic Industrial Implementation of 2-(Dicyclohexylamino)ethanol (DCAE): A Comparative Technical Guide

This guide provides a comparative technical analysis of 2-(Dicyclohexylamino)ethanol (DCAE) , focusing on its utility in corrosion inhibition, polyurethane catalysis, and chemical synthesis. CAS: 4500-31-6 | Formula: | M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-(Dicyclohexylamino)ethanol (DCAE) , focusing on its utility in corrosion inhibition, polyurethane catalysis, and chemical synthesis.

CAS: 4500-31-6 | Formula:


 | MW:  225.37  g/mol [1][]

Executive Summary & Chemical Profile

2-(Dicyclohexylamino)ethanol (DCAE) is a sterically hindered tertiary amine combining the high hydrophobicity of two cyclohexyl rings with the reactivity of a primary hydroxyl group. Unlike its ubiquitous lighter analog, 2-Diethylaminoethanol (DEAE) , DCAE offers distinct advantages in high-temperature stability, film-forming persistency, and delayed catalytic action.

Chemical Property Comparison
Property2-(Dicyclohexylamino)ethanol (DCAE)2-Diethylaminoethanol (DEAE)Impact on Application
CAS 4500-31-6100-37-8Identity Verification
Steric Bulk High (Dicyclohexyl)Low (Diethyl)DCAE exhibits delayed reactivity & higher selectivity.
Hydrophobicity (LogP) ~4.5 (Est.)0.21DCAE forms superior persistent films on metals.
Boiling Point >280°C (Est.)161°CDCAE is suitable for high-temp/low-volatility systems.
Water Solubility Low/EmulsifiableMiscibleDEAE is preferred for aqueous boilers; DCAE for oil/solvent phases.

Application Module A: Advanced Corrosion Inhibition

Target Audience: Petrochemical Engineers & Steam System Operators.

While DEAE is the industry standard for vapor-phase corrosion inhibition (VCI) in steam lines due to its high volatility, DCAE functions as a superior film-forming inhibitor in liquid-phase or mixed-phase systems, particularly where high shear or high temperature would strip lighter amines.

Mechanistic Comparison
  • DEAE (Neutralizing Amine): Primarily neutralizes carbonic acid (

    
    ) in condensate. It relies on volatility to reach distal parts of the system.
    
  • DCAE (Filming Amine): The dicyclohexyl tail adsorbs strongly onto metal surfaces (Fe), creating a hydrophobic barrier that repels water and aggressive ions (

    
    , 
    
    
    
    ).
Cost-Benefit Analysis: Corrosion Control
FactorDCAE (Proposed)DEAE (Standard)Verdict
Dosage Efficiency High (Persistent Film)Moderate (Continuous replenishment required)DCAE lowers long-term OpEx in closed loops.
System Compatibility Oil/Hydrocarbon streamsAqueous Steam/CondensateDCAE is superior for refinery overheads/crude units.
Environmental Lower VOC emissionsHigh VOC potentialDCAE is safer for open-system handling.
Experimental Protocol: Tafel Polarization for Inhibition Efficiency

Objective: Quantify the corrosion inhibition efficiency (IE%) of DCAE on Carbon Steel (C1018).

  • Electrode Preparation: Polish C1018 steel coupons (1

    
    ) with SiC paper (up to 1200 grit). Degrease with acetone.
    
  • Electrolyte: Prepare 1M HCl solution (aggressive blank).

  • Inhibitor Dosing: Prepare DCAE emulsions at 10, 50, 100, and 500 ppm. (Use 1% ethanol as co-solvent if needed).

  • Electrochemical Setup: Three-electrode cell (Working: Steel, Counter: Platinum, Ref: Ag/AgCl).

  • Measurement:

    • Allow OCP (Open Circuit Potential) to stabilize for 30 mins.

    • Scan potential from -250 mV to +250 mV vs OCP at 1 mV/s.

  • Calculation:

    
    
    Where 
    
    
    
    is the corrosion current density derived from Tafel slopes.

Application Module B: Polyurethane Catalysis (Delayed Action)

Target Audience: Polymer Scientists & Foam Formulators.

In polyurethane (PU) synthesis, the reaction between isocyanates and polyols must be carefully timed. Standard catalysts like Dimethylcyclohexylamine (DMCHA) can cause premature gelation (poor flow). DCAE acts as a delayed-action co-catalyst .

Performance Logic

The bulky cyclohexyl groups on the nitrogen atom sterically shield the active site. At room temperature, this reduces catalytic activity, allowing the mixture to flow and fill complex molds. As the exotherm of the reaction rises (or external heat is applied), the molecule gains enough energy to overcome this steric barrier, triggering the cure.

Decision Matrix: Catalyst Selection
  • Use DMCHA if: Fast demold times (<5 mins) are critical and flow path is simple.

  • Use DCAE if: Complex molds require long flow times, or if thick sections prone to scorching need a slower exotherm profile.

Synthesis & Manufacturing Protocol

Target Audience: Process Chemists.

Objective: Synthesize 2-(Dicyclohexylamino)ethanol via N-alkylation. Reaction:



Step-by-Step Methodology
  • Reagents:

    • Dicyclohexylamine (1.0 eq)[1]

    • 2-Chloroethanol (1.1 eq)

    • Potassium Carbonate (

      
      , 1.2 eq)
      
    • Solvent: Toluene or Xylene (for azeotropic water removal).

  • Setup: 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.

  • Procedure:

    • Charge Dicyclohexylamine,

      
      , and solvent. Heat to 80°C.
      
    • Add 2-Chloroethanol dropwise over 1 hour.

    • Raise temperature to reflux (110-120°C) and hold for 6-8 hours. Monitor via TLC or GC.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      ).
      
    • Wash filtrate with water (2x) to remove unreacted chloroethanol.

    • Dry organic layer over

      
      .
      
    • Remove solvent via rotary evaporation.

  • Purification: Vacuum distillation (High vacuum required due to high BP). Collect fraction corresponding to DCAE.

Visualizations & Pathways

Figure 1: Synthesis & Application Logic Flow

DCAE_Logic DCHA Dicyclohexylamine (Precursor) DCAE 2-(Dicyclohexylamino)ethanol (DCAE) DCHA->DCAE Synthesis Reagent + 2-Chloroethanol (Alkylation) Reagent->DCAE App_Corr Corrosion Inhibition (Hydrophobic Film) DCAE->App_Corr Adsorption on Fe App_PU PU Catalysis (Steric Delay) DCAE->App_PU Reaction with Isocyanate

Caption: Synthesis pathway of DCAE from Dicyclohexylamine and its bifurcation into key industrial applications.

Figure 2: Corrosion Inhibition Mechanism (Adsorption)

Inhibition_Mech cluster_layer Protective Barrier Metal Metal Surface (Fe) Solution Corrosive Media (H2O/Cl-) DCAE_Mol DCAE Molecule (Head: Polar -OH/N | Tail: Hydrophobic Cy) Solution->DCAE_Mol Repelled by Tail DCAE_Mol->Metal Adsorption (N-Fe Interaction)

Caption: Mechanism of action: The polar amine head adsorbs to the metal, while the bulky cyclohexyl tails form a hydrophobic barrier against corrosive ions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7063500, Ethanol, 2-(dicyclohexylamino)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Ethanol, 2-(dicyclohexylamino)- (CAS 4500-31-6). Retrieved from [Link][1]

  • LookChem. Dicyclohexylamine Industrial Applications and Derivatives. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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